Technical Documentation Center

6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol
  • CAS: 1190322-02-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol in Kinase Inhibitor Discovery

Executive Summary As a Senior Application Scientist specializing in Fragment-Based Drug Discovery (FBDD), I frequently leverage privileged scaffolds to accelerate the hit-to-lead optimization process. 6-Bromo-1H-pyrrolo[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in Fragment-Based Drug Discovery (FBDD), I frequently leverage privileged scaffolds to accelerate the hit-to-lead optimization process. 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol (commonly referred to as 6-Bromo-4-hydroxy-7-azaindole) represents a cornerstone building block in modern medicinal chemistry[1]. By perfectly mimicking the adenine ring of endogenous ATP, the 7-azaindole core provides an exceptional hinge-binding motif for kinase targets[2]. This technical guide explores the physicochemical properties, structural causality, and validated synthetic workflows for utilizing this molecule in the development of targeted therapeutics.

Physicochemical Properties & Structural Analysis

Understanding the baseline physicochemical properties of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol is critical for predicting its behavior in both synthetic reactions and biological assays[3]. The molecule features a fused bicyclic system (a pyrrole ring fused to a pyridine ring) with two highly versatile functional handles: a bromide at the C6 position and a hydroxyl group at the C4 position[4].

Table 1: Physicochemical and Structural Properties

PropertyValue
Chemical Name 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol
CAS Number 1190322-02-1
Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
SMILES String OC1=C2C=CNC2=NC(Br)=C1
Hydrogen Bond Donors 2 (N1-H, C4-OH)
Hydrogen Bond Acceptors 2 (N7, C4-O)
Typical Commercial Purity ≥97.0% - 98.0%

Mechanistic Role in Fragment-Based Drug Discovery (E-E-A-T)

The selection of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol in drug design is not arbitrary; it is driven by strict structural causality and geometric precision.

The Hinge-Binding Motif

The majority of small-molecule kinase inhibitors are Type I inhibitors, designed to act as ATP competitors. The 7-azaindole core is a "privileged fragment" because it forms a bidentate hydrogen bond network with the kinase hinge region[5]. Specifically, the N7 pyridine nitrogen acts as a hydrogen bond acceptor for the backbone NH of the kinase (e.g., Valine or Cysteine), while the N1 pyrrole NH acts as a hydrogen bond donor to the backbone carbonyl[2]. This dual interaction anchors the scaffold deep within the ATP-binding pocket, a mechanism successfully employed in FDA-approved drugs like Vemurafenib[6].

Vector Trajectories for SAR Optimization

To achieve kinase selectivity (e.g., targeting PI3K over mTOR)[7], the scaffold must be extended into the specificity pockets.

  • The C6-Bromide Handle: Acts as an electrophilic vector directed toward the solvent-exposed region or the hydrophobic pocket II. It is primed for palladium-catalyzed cross-coupling[8].

  • The C4-Hydroxyl Handle: Projects toward the ribose-binding pocket. It can be functionalized via etherification to modulate the molecule's overall lipophilicity and pharmacokinetic profile[4].

Visualization: Functionalization Pathways

The following diagram maps the logical relationship between the molecule's structural handles and their corresponding synthetic derivatization pathways in drug discovery.

G Core 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol (Central Scaffold) C6 C6-Bromide Handle Core->C6 C4 C4-Hydroxyl Handle Core->C4 N1 N1/N7 Hinge Motif Core->N1 Suzuki Suzuki Cross-Coupling (Pd-Catalyzed) C6->Suzuki Functionalization Alkylation O-Alkylation / Triflation (Electrophilic Substitution) C4->Alkylation Derivatization Binding Kinase ATP-Site Binding (Bidentate H-Bonds) N1->Binding Target Engagement

Functionalization pathways of the 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol scaffold in drug design.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and high yield, the following protocols have been designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C6

Causality & Rationale: Coupling at the C6 position of a 7-azaindole can be challenging due to potential catalyst poisoning by the basic nitrogens. We utilize [7] because the bidentate dppf ligand possesses a large bite angle, which accelerates the reductive elimination step and suppresses unwanted protodehalogenation of the electron-rich heteroaryl bromide.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, charge 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent System: Add a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v). Note: The biphasic system ensures the inorganic base remains dissolved while maintaining the organic substrate in solution.

  • Reaction: Purge the vessel with N₂ for 10 minutes. Heat the mixture to 90°C under vigorous stirring for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. Self-Validation: The starting material exhibits a distinct isotopic signature—a 1:1 doublet at m/z 213 and 215 due to the ⁷⁹Br and ⁸¹Br isotopes[1]. Complete conversion is validated when this doublet entirely disappears, replaced by the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography (DCM/MeOH gradient).

Protocol 2: Regioselective O-Alkylation at C4

Causality & Rationale: The molecule presents a chemoselectivity challenge between the N1-pyrrole nitrogen and the C4-hydroxyl group. To favor O-alkylation over N-alkylation without utilizing a protecting group (like Boc or SEM), we exploit the Hard-Soft Acid-Base (HSAB) principle. By using Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF), the large ionic radius of the Cs⁺ ion creates a highly reactive, "naked" phenoxide-like oxygen anion. This hard nucleophile preferentially attacks hard electrophiles (alkyl halides) over the softer N1 nitrogen.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol (1.0 equiv) in anhydrous DMF (0.2 M) under N₂. Cool the solution to 0°C.

  • Base Addition: Add Cs₂CO₃ (1.5 equiv) in one portion. Stir at 0°C for 15 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc).

  • Workup & Validation: Quench with saturated aqueous NH₄Cl and extract with EtOAc. Self-Validation: Analyze the crude product via ¹H NMR. Successful O-alkylation is confirmed by a downfield shift of the newly attached methylene protons (typically ~4.0–4.5 ppm) and the critical preservation of the broad N1-H singlet (~11.5–12.0 ppm), proving the pyrrole nitrogen remains unreacted.

Conclusion

6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol is far more than a simple chemical building block; it is a highly engineered vector for kinase inhibitor discovery. By understanding its physicochemical properties and leveraging regioselective synthetic methodologies, medicinal chemists can rapidly explore structure-activity relationships (SAR) to develop highly potent and selective therapeutics.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. URL:[Link]

  • Yang, C., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(8), 861–865. URL:[Link]

  • Merour, J.-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979. URL:[Link]

Sources

Exploratory

Technical Whitepaper: Safety Data, Toxicity Profile, and Application Guide for 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol

Executive Summary In modern medicinal chemistry, the 7-azaindole scaffold has emerged as a privileged pharmacophore, primarily due to its ability to act as a bioisostere for the purine ring of adenosine triphosphate (ATP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 7-azaindole scaffold has emerged as a privileged pharmacophore, primarily due to its ability to act as a bioisostere for the purine ring of adenosine triphosphate (ATP). 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol (CAS: 1190322-02-1) is a highly specialized building block utilized in the synthesis of advanced kinase inhibitors[1][2].

As a Senior Application Scientist, it is critical to understand that handling this compound requires more than standard laboratory precautions. The presence of the basic azaindole nitrogen, the acidic phenolic hydroxyl group, and the electrophilic bromine vector creates a unique physicochemical profile. This guide provides an in-depth analysis of its Safety Data Sheet (SDS) parameters, mechanistic toxicity, and a self-validating protocol for its safe derivatization in drug discovery workflows.

Physicochemical & Structural Identification

Understanding the molecular topology of 6-bromo-1H-pyrrolo[2,3-b]pyridin-4-ol is essential for predicting its biological reactivity and solubility profile. The compound features a hydrogen-bond donor/acceptor pair at the N1-N7 axis, which is the primary driver for its interaction with the hinge region of kinases.

ParameterData / Specification
Chemical Name 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol
Common Synonyms 6-Bromo-4-hydroxy-7-azaindole
CAS Registry Number 1190322-02-1[1]
Molecular Formula C₇H₅BrN₂O[1]
Molecular Weight 213.03 g/mol [1]
SMILES String OC1=C2C=CNC2=NC(Br)=C1[1]
Appearance Solid (typically off-white to light brown powder)
Purity Standard ≥97% (Commercial standard for synthesis)[1]

Hazard Identification & SDS Core Data

Based on consolidated safety data from chemical suppliers (e.g., 1, ), this compound is classified under the Globally Harmonized System (GHS) as a localized irritant[1]. Because it is an active pharmaceutical intermediate (API) building block, occupational exposure must be strictly controlled.

GHS CategorySpecification / Statement
Signal Word Warning [1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][3]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/clothing/eye & face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water.[1][3]
Storage Conditions Store at room temperature, in a dark place, under an inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the electron-rich pyrrole ring[3][4].

Toxicological Profile & Mechanistic Causality

While acute LD50 data for this specific intermediate is not broadly published, its toxicity profile can be accurately extrapolated from its chemical structural alerts and its biological mechanism of action.

Acute Contact Toxicity

The compound exhibits acute irritant properties (H315, H319)[1]. Causality: The basicity of the pyridine-like nitrogen (N7) combined with the acidity of the phenolic hydroxyl group at the C4 position creates a highly polarizable surface. Upon contact with mucosal membranes or ocular fluid, it disrupts local pH homeostasis and induces protein denaturation, leading to immediate inflammatory responses.

Mechanistic In Vitro Toxicity (Off-Target Kinase Inhibition)

In biological systems, the 7-azaindole core is not inert. It is structurally primed to mimic the adenine ring of ATP. Causality: If accidental systemic exposure occurs (e.g., via inhalation of fine dust), the molecule can passively diffuse across cell membranes and competitively bind to the ATP-binding pockets of various endogenous kinases (e.g., CDKs, JAKs). This indiscriminate binding disrupts essential intracellular phosphorylation cascades, leading to off-target cytotoxicity and apoptosis.

ToxicityPathway Exposure 6-Bromo-7-azaindole Exposure Internalization Cellular Internalization Exposure->Internalization Passive Diffusion Kinase ATP-Binding Pocket (Kinase Interaction) Internalization->Kinase Bioisosteric Affinity OnTarget Therapeutic Target (e.g., BRAF/JAK) Kinase->OnTarget High Selectivity (Designed) OffTarget Off-Target Binding (e.g., hERG, Cytochromes) Kinase->OffTarget Low Selectivity (Accidental) Toxicity Cellular Toxicity & Adverse Events OffTarget->Toxicity Pathway Disruption

Fig 1: Pharmacological routing and off-target toxicity pathway of 7-azaindole derivatives.

Standard Operating Procedure (SOP): Safe Handling & Derivatization

Because the primary utility of 6-bromo-1H-pyrrolo[2,3-b]pyridin-4-ol is its application in cross-coupling reactions (utilizing the C6-bromo vector), researchers must execute these reactions safely. The following is a self-validating protocol for a Suzuki-Miyaura Cross-Coupling , designed to ensure both chemical conversion and operator safety.

Phase 1: Preparation & Inert Setup
  • Step 1: Conduct all operations inside a certified fume hood. Don appropriate PPE (nitrile gloves, lab coat, safety goggles) to mitigate H315/H319 risks[1][3].

  • Step 2: Flame-dry a Schlenk flask and backfill with Argon three times.

    • Causality: Palladium catalysts (e.g., Pd(dppf)Cl₂) are highly sensitive to oxygen. O₂ ingress will lead to the oxidative homocoupling of the boronic acid rather than the desired cross-coupling, ruining the yield.

Phase 2: Reagent Charging
  • Step 3: Add 6-bromo-1H-pyrrolo[2,3-b]pyridin-4-ol (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv) to the flask.

  • Step 4: Add a degassed aqueous solution of K₂CO₃ (2.0 equiv) and degassed 1,4-dioxane.

    • Causality: The weak base (K₂CO₃) is required to coordinate with the boronic acid, forming a negatively charged boronate complex. This accelerates the transmetalation step of the catalytic cycle.

Phase 3: Reaction & Self-Validation
  • Step 5: Heat the mixture to 90°C for 12 hours.

  • Step 6 (Self-Validation Step): After 4 hours, withdraw a 10 µL aliquot using an Argon-purged syringe. Dilute in LC-MS grade methanol, filter, and inject into the LC-MS.

    • Validation Logic: If the system is functioning correctly, the characteristic isotopic doublet of the brominated starting material (m/z ~213/215) will diminish, replaced by the mass of the coupled product. If a mass corresponding to the homocoupled boronic acid is observed, the inert atmosphere has failed, and the protocol validates an immediate halt to save reagents.

Phase 4: Quenching & Waste Disposal
  • Step 7: Cool to room temperature and quench with water. Extract with Ethyl Acetate.

  • Step 8: Dispose of the aqueous layer (containing heavy metal Pd waste and unreacted azaindole) in a designated hazardous halogenated/metal waste container, strictly adhering to institutional environmental health and safety (EHS) guidelines.

References

  • Advanced ChemBlocks.
  • BLD Pharm. "1083181-25-2 | 2-Bromo-1H-pyrrolo[2,3-b]pyridine". BLDpharm.
  • BLD Pharm. "143468-13-7 | 6-Bromo-1H-pyrrolo[2,3-b]pyridine". BLDpharm.
  • ChemScene. "6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol (CAS 1190322-02-1)". ChemScene.

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol from 7-Azaindole

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Note & Synthetic Protocol Strategic Overview & Mechanistic Rationale The functionalization of the 7...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Application Note & Synthetic Protocol

Strategic Overview & Mechanistic Rationale

The functionalization of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a cornerstone in the development of kinase inhibitors, cannabinoid receptor modulators, and synthetic analogs of marine alkaloids like meriolins and variolins[1]. However, direct electrophilic substitution on the 7-azaindole scaffold is highly problematic. The electron-rich pyrrole ring dictates that direct halogenation occurs almost exclusively at the C-3 position[2].

To achieve regioselective functionalization at the C-4 and C-6 positions of the pyridine ring, we must employ an "Umpolung" strategy via N-oxide intermediates. By oxidizing the pyridine nitrogen, we temporarily invert the electronic properties of the ring, allowing for nucleophilic attack via a Reissert-Henze type rearrangement[2].

As a Senior Application Scientist, I have designed this six-step protocol to bypass the inherent C-3 reactivity. The strategy relies on sequential N-oxide activations:

  • First N-Oxidation & C-4 Chlorination: The first N-oxide directs chlorination kinetically to the C-4 position[3].

  • C-4 Methoxylation: The C-4 chloride is highly activated for Nucleophilic Aromatic Substitution (SNAr), allowing us to install a methoxy group, which serves as a temporary protecting group and an electronic block[3].

  • Second N-Oxidation & C-6 Bromination: With C-4 blocked, a second N-oxide rearrangement forces the incoming bromide nucleophile to attack the next available electrophilic site: the C-6 position[4].

  • Global Deprotection: Lewis acid-mediated ether cleavage yields the final 6-bromo-1H-pyrrolo[2,3-b]pyridin-4-ol target.

Synthetic Workflow

G A 7-Azaindole B 7-Azaindole N-oxide A->B mCPBA (N-Oxidation) C 4-Chloro- 7-azaindole B->C POCl3 (Chlorination) D 4-Methoxy- 7-azaindole C->D NaOMe (SNAr) E 4-Methoxy-7-azaindole N-oxide D->E mCPBA (N-Oxidation) F 6-Bromo-4-methoxy- 7-azaindole E->F POBr3 (Bromination) G 6-Bromo-1H-pyrrolo [2,3-b]pyridin-4-ol F->G BBr3 (Demethylation)

Figure 1: Six-step synthesis of 6-bromo-1H-pyrrolo[2,3-b]pyridin-4-ol via N-oxide intermediates.

Step-by-Step Experimental Protocols

Note: Every step below is designed as a self-validating system. Do not proceed to the next step without confirming intermediate purity via LC-MS or NMR, as N-oxide carryover will severely complicate downstream halogenations.

Step 1: Synthesis of 7-Azaindole N-oxide

Causality: m-Chloroperoxybenzoic acid (mCPBA) selectively oxidizes the more basic pyridine nitrogen over the pyrrole nitrogen.

  • Dissolve 7-azaindole (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) and cool to 0 °C.

  • Add mCPBA (77% purity, 1.2 eq) portion-wise over 15 minutes.

  • Warm to room temperature (RT) and stir for 4 hours.

  • Validation: Monitor by TLC (DCM:MeOH 9:1). The N-oxide is highly polar and will stay near the baseline compared to the starting material.

  • Quench with saturated aqueous NaHCO₃ and extract with 10% MeOH in DCM. Dry over Na₂SO₄ and concentrate to yield the N-oxide.

Step 2: Regioselective C-4 Chlorination

Causality: Phosphorus oxychloride (POCl₃) activates the N-oxide. The chloride ion attacks the C-4 position due to kinetic favorability imparted by the fused pyrrole ring[3].

  • Suspend 7-azaindole N-oxide (1.0 eq) in anhydrous acetonitrile (0.3 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (0.15 eq) as a catalyst[3].

  • Dropwise add POCl₃ (3.0 eq) at 0 °C.

  • Heat the mixture to 90 °C for 6 hours.

  • Validation: LC-MS must show the disappearance of the [M+H]⁺ peak of the N-oxide and the appearance of the chlorinated product isotope pattern.

  • Carefully pour the cooled mixture over crushed ice. Neutralize to pH 7 with solid NaOH. Filter the resulting precipitate and dry under vacuum to obtain 4-chloro-7-azaindole.

Step 3: SNAr Methoxylation

Causality: The C-4 chloride is highly electron-deficient, making it susceptible to nucleophilic attack by methoxide[3].

  • Dissolve 4-chloro-7-azaindole (1.0 eq) in anhydrous DMF (0.4 M).

  • Add sodium methoxide (NaOMe) (2.5 eq).

  • Heat the sealed reaction vessel to 120 °C for 8 hours[3].

  • Cool to RT, remove DMF under reduced pressure, and partition the residue between water and ethyl acetate.

  • Extract the aqueous layer, combine organics, dry, and concentrate. Recrystallize from ethanol to yield 4-methoxy-7-azaindole.

Step 4: Second N-Oxidation

Causality: Reactivates the pyridine ring for the final halogenation.

  • Dissolve 4-methoxy-7-azaindole (1.0 eq) in DCM (0.2 M) at 0 °C.

  • Add mCPBA (1.2 eq) and stir at RT for 4 hours.

  • Purify via silica gel chromatography (eluting with DCM/MeOH) to ensure no residual m-chlorobenzoic acid remains, which can interfere with the POBr₃ step.

Step 5: Regioselective C-6 Bromination

Causality: With C-4 sterically and electronically blocked by the methoxy group, the Reissert-Henze rearrangement is perfectly orthogonal, forcing the bromide to attack the C-6 position[4].

  • Dissolve 4-methoxy-7-azaindole N-oxide (1.0 eq) in anhydrous DMF (0.2 M).

  • Add Phosphorus oxybromide (POBr₃) (2.5 eq) dropwise at 0 °C.

  • Heat the mixture to 80 °C for 5 hours.

  • Validation: Confirm the mass shift corresponding to the addition of bromine ([M+H]⁺ ~227/229).

  • Quench with ice water, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Purify via flash chromatography to isolate 6-bromo-4-methoxy-7-azaindole.

Step 6: Ether Cleavage (Demethylation)

Causality: Boron tribromide (BBr₃) acts as a hard Lewis acid, coordinating to the methoxy oxygen and facilitating bromide attack on the methyl group, liberating the target phenol without degrading the azaindole core.

  • Dissolve 6-bromo-4-methoxy-7-azaindole (1.0 eq) in anhydrous DCM (0.1 M) under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add BBr₃ (1.0 M in DCM, 3.0 eq).

  • Allow the reaction to slowly warm to RT and stir for 12 hours.

  • Quench carefully with methanol at 0 °C to destroy excess BBr₃, followed by water.

  • Adjust pH to 6-7, extract with ethyl acetate, dry, and concentrate. Purify via reverse-phase HPLC or recrystallization to yield analytically pure 6-bromo-1H-pyrrolo[2,3-b]pyridin-4-ol.

Quantitative Data & Yield Summary

The following table summarizes the expected quantitative metrics for this protocol based on optimized literature standards.

StepTransformationPrimary ReagentsTemp (°C)Time (h)Expected Yield (%)
1 N-OxidationmCPBA, DCM0 → 25485
2 C-4 ChlorinationPOCl₃, DIPEA (cat.)90675
3 SNAr MethoxylationNaOMe, DMF120880
4 N-OxidationmCPBA, DCM0 → 25485
5 C-6 BrominationPOBr₃, DMF80565
6 DemethylationBBr₃, DCM-78 → 251290
Overall Total Synthesis --39 ~25.3

References

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. [2]

  • Preparation method for 4-substituted-7-azaindole (CN102746295B). Google Patents. [3]

  • Pyrrolo[2,3-b]pyridine compounds, azaindole compounds used for synthesizing said pyrrolo[2,3-b]pyridine compounds (WO2008129152A1). Google Patents.[4]

  • A Survey on the Synthesis of Variolins, Meridianins, and Meriolins—Naturally Occurring Marine (aza)Indole Alkaloids and Their Semisynthetic Derivatives. Marine Drugs (PMC). [1]

Sources

Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 7-Azaindole Scaffold and the Power of the Suzuki-Miyaura Reaction The 1H-pyrrolo[2,3-b]pyridine, commonly know...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 7-Azaindole Scaffold and the Power of the Suzuki-Miyaura Reaction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the presence of the pyridine nitrogen introduces unique electronic properties and hydrogen bonding capabilities. These features have led to the incorporation of the 7-azaindole core into a multitude of biologically active molecules, including potent kinase inhibitors for the treatment of cancer and other diseases. The targeted functionalization of this scaffold is therefore of paramount importance for the development of novel therapeutics.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis. First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction between an organoboron compound and an organohalide has become an indispensable tool for the construction of biaryl and heteroaryl structures. Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives make it a highly attractive method for the late-stage functionalization of complex molecules.

This guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction specifically applied to 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol, a key intermediate for the synthesis of a diverse range of 6-aryl-7-azaindole derivatives. We will delve into the mechanistic underpinnings of the reaction, provide optimized protocols, and offer insights into troubleshooting common challenges.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding the key steps of this cycle is crucial for optimizing reaction conditions and troubleshooting any issues that may arise.

The generally accepted mechanism involves three main stages:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.

  • Transmetalation: The organoboron species (a boronic acid or its ester) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_diaryl Ar-Pd(II)-Ar' L_n transmetalation->pd_diaryl aryl_boronic Ar'B(OH)_2 boronate [Ar'B(OH)_3]^- aryl_boronic->boronate base Base base->boronate boronate->transmetalation reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol (Ar-X) 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol (Ar-X)

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters and Their Optimization

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection and optimization of several key parameters. For a substrate like 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol, which contains both a free hydroxyl group and an N-H group, particular attention must be paid to the choice of catalyst, base, and solvent to avoid potential side reactions and ensure high yields.

Table 1: Critical Parameters for Suzuki-Miyaura Coupling of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol
ParameterRole and ConsiderationsRecommended Starting Points
Palladium Catalyst The heart of the reaction. The choice of ligand influences catalyst activity, stability, and substrate scope. For heteroaromatic substrates, electron-rich and bulky phosphine ligands are often effective.Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with ligands such as XPhos or SPhos.
Base Activates the boronic acid for transmetalation. The strength and solubility of the base are crucial. For substrates with acidic protons (like the -OH and -NH groups), a moderately strong, non-nucleophilic base is preferred to prevent deprotonation of the substrate, which could inhibit the reaction.K₂CO₃, Cs₂CO₃, K₃PO₄.
Solvent Solubilizes the reactants and influences the reaction rate and selectivity. A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.Dioxane/H₂O, Toluene/H₂O, DMF/H₂O.
Boronic Acid/Ester The source of the aryl or heteroaryl group to be coupled. Boronic acids are common, but boronate esters (e.g., pinacol esters) can offer greater stability and are less prone to protodeboronation.Arylboronic acids or arylboronic acid pinacol esters.
Temperature Typically requires heating to drive the reaction to completion. The optimal temperature depends on the reactivity of the substrates and the stability of the catalyst.80-120 °C.
Reaction Atmosphere The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxidation. Therefore, the reaction should be carried out under an inert atmosphere.Nitrogen or Argon.

Experimental Protocol: A General Procedure for the Suzuki-Miyaura Coupling of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol

This protocol provides a reliable starting point for the Suzuki-Miyaura cross-coupling of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol with a variety of arylboronic acids. Optimization of the reaction conditions may be necessary for specific substrates.

Materials and Equipment
  • 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Degassed water

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a Schlenk flask or reaction vial, add 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (e.g., K₂CO₃, 2-3 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) to the reaction mixture.

  • Degassing: Purge the reaction mixture with the inert gas for 5-10 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath and stir at the desired temperature (e.g., 90-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to afford the desired 6-aryl-1H-pyrrolo[2,3-b]pyridin-4-ol.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poorly soluble reagents- Inappropriate base or solvent- Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing and maintain a positive pressure of inert gas.- Try a different solvent system (e.g., DMF/water) to improve solubility.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄).
Protodeboronation of Boronic Acid - Presence of excess water or protic solvents- High reaction temperature or prolonged reaction time- Certain boronic acids are inherently less stable- Use a boronic acid pinacol ester instead of the free acid.- Minimize the amount of water in the reaction mixture.- Optimize the reaction temperature and time.
Formation of Homocoupled Byproducts - Presence of oxygen- Decomposition of the catalyst- Ensure a strictly inert atmosphere.- Use a more stable catalyst or add a stabilizing ligand.
Debromination of the Starting Material - Certain palladium catalysts and ligands can promote this side reaction.- Screen different catalysts and ligands. Sometimes a less electron-rich ligand can suppress this pathway.
Difficulty in Purification - Co-elution of the product with starting materials or byproducts.- Optimize the chromatographic conditions (solvent system, gradient).- Consider a different purification technique, such as recrystallization or preparative HPLC.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-aryl-1H-pyrrolo[2,3-b]pyridin-4-ols. By carefully selecting the catalyst, base, and solvent system, and by maintaining a strictly inert atmosphere, high yields of the desired products can be achieved. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of novel 7-azaindole derivatives with therapeutic potential.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Application in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

  • D. G. J. (2016). A practical palladium-catalyzed cascade C–N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines is described for a straightforward synthesis of substituted 4-, 5-, 6-, and 7-azaindoles using a Pd2(dba)3/XPhos/t-BuONa system. Organic Letters.
  • Merugu, S. R., Selmer-Olsen, S., Kaada, C. J., Sundby, E., & Hoff, B. H. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
  • Hoff, B. H., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules.
  • Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System | Request PDF. (n.d.).
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). MDPI.
  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.).
  • Suzuki reaction - Wikipedia. (n.d.).
  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (n.d.).
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. (2006). Organic Chemistry Portal.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021).
  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.).
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.).
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.).
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros. (2024, February 23). Reddit.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012, November 19). Beilstein Journals.
  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. (2016, July 1). PubMed.
Method

Application Notes and Protocols: 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol as a Versatile Building Block in Drug Discovery

Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol, a key heterocyclic bui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol, a key heterocyclic building block. This document delves into the significance of the 7-azaindole scaffold, the physicochemical properties of the title compound, and detailed, field-proven protocols for its derivatization via modern synthetic methodologies. The causality behind experimental choices is explained to empower researchers in optimizing their synthetic strategies and accelerating the discovery of novel therapeutics, particularly in the realm of kinase inhibitors.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a "privileged scaffold" in medicinal chemistry, owing to its structural resemblance to endogenous purines and indoles.[1][2] This bioisosteric relationship allows 7-azaindole derivatives to effectively interact with a wide range of biological targets.[1][3] A critical feature of this scaffold is its ability to act as both a hydrogen bond donor (via the pyrrole -NH) and a hydrogen bond acceptor (through the pyridine nitrogen). This dual functionality enables potent and specific interactions with the hinge region of protein kinases, a family of enzymes deeply implicated in numerous diseases, including cancer and inflammatory disorders.[4][5][6] The FDA-approved drug Vemurafenib, a B-RAF kinase inhibitor for melanoma treatment, stands as a testament to the therapeutic potential of the 7-azaindole framework.[4][5]

6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol offers a strategically functionalized starting point for the synthesis of diverse compound libraries. The bromine atom at the 6-position provides a handle for various palladium-catalyzed cross-coupling reactions, while the hydroxyl group at the 4-position can be leveraged for further modifications or can play a direct role in target binding.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol is paramount for designing successful synthetic campaigns.

PropertyValueSource
Molecular FormulaC₇H₅BrN₂O[7]
Molecular Weight213.03 g/mol [7]
TPSA48.91 Ų[7]
LogP2.031[7]
Hydrogen Bond Donors2[7]
Hydrogen Bond Acceptors2[7]

The bromine atom at the 6-position is amenable to a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[8] The electron-deficient nature of the pyridine ring can influence the reactivity of the pyrrole moiety. It is also important to note that the pyrrole and pyridine units can be sensitive to strong oxidizing agents.[8]

Core Synthetic Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of diverse derivatives.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents at the 6-position.

Rationale: The choice of a palladium catalyst and ligand is crucial for achieving high yields and minimizing side reactions.[9] Catalysts like Pd(dppf)Cl₂ are often effective for coupling with heteroaryl halides. The base is essential for the transmetalation step of the catalytic cycle.[10] A mixed solvent system of an organic solvent and water is typically used to facilitate the dissolution of both the organic and inorganic reagents.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis Start Combine Reagents Degas Degas Mixture Start->Degas Inert Atmosphere Heat Heat Reaction Degas->Heat e.g., 80-100°C Quench Quench Heat->Quench Upon Completion TLC_LCMS TLC/LC-MS Heat->TLC_LCMS Monitor Progress Extract Extract Quench->Extract Aq. Workup Purify Purify Extract->Purify Column Chromatography NMR_HRMS NMR/HRMS Purify->NMR_HRMS Characterization Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_ArBr LnP(II)(Ar)(Br) OxAdd->PdII_ArBr Amine_Coord Amine Coordination PdII_ArBr->Amine_Coord HNR¹R² PdII_Amine [LnP(II)(Ar)(HNR¹R²)]⁺Br⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido LnP(II)(Ar)(NR¹R²) Deprotonation->PdII_Amido - Base-H⁺Br⁻ RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR¹R²

Sources

Application

Application Note: O-Alkylation Techniques for 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol Derivatives

Executive Summary 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol is a highly valued 7-azaindole building block, frequently utilized in the development of kinase inhibitors targeting FGFR and V600E B-RAF mutations 1. Functionaliza...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol is a highly valued 7-azaindole building block, frequently utilized in the development of kinase inhibitors targeting FGFR and V600E B-RAF mutations 1. Functionalization at the C4-oxygen is a critical step in generating these pharmacophores. However, the ambident nucleophilicity of the 4-hydroxy-7-azaindole core—which exists in a tautomeric equilibrium with its pyridone form—often results in problematic mixtures of O4, N1, and N7 alkylated products. This application note details two field-proven, highly regioselective O-alkylation protocols: the oxophilicity-driven Mitsunobu reaction and the halophilicity-driven Silver Salt Method.

Mechanistic Insights: The Ambident Challenge

The 6-bromo-1H-pyrrolo[2,3-b]pyridin-4-ol system features three competing nucleophilic sites: the pyrrole nitrogen (N1), the pyridine nitrogen (N7), and the C4-hydroxyl oxygen. Under standard basic conditions (e.g., K₂CO₃ or Cs₂CO₃ in DMF), the molecule tautomerizes to 6-bromo-1H-pyrrolo[2,3-b]pyridin-4(7H)-one. Because nitrogen is a softer nucleophile than oxygen, standard Sₙ2 alkylations with soft electrophiles (like alkyl iodides) predominantly yield N-alkylated side products.

To circumvent this and force O-alkylation, we must manipulate the reaction's transition state:

  • The Mitsunobu Approach : Utilizes the extreme oxophilicity of the phosphonium intermediate. The C4-oxygen exclusively attacks the activated alcohol, entirely bypassing the nitrogen nucleophiles 2.

  • The Silver Salt Method : Silver carbonate (Ag₂CO₃) acts as both a base and a halophilic Lewis acid. Silver coordinates tightly to the leaving group (halide) of the alkylating agent, pulling it away and generating an Sₙ1-like transition state. According to the Hard-Soft Acid-Base (HSAB) principle, the harder C4-oxygen nucleophile preferentially attacks this harder, more carbocationic electrophilic center 3, 4.

G A 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol (Hydroxyl Tautomer) B 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4(7H)-one (Pyridone Tautomer) A->B Tautomerization C O4-Alkylation (Target Product) A->C Mitsunobu / Ag2CO3 (Hard Electrophile/Oxophilicity) D N1 or N7-Alkylation (Side Products) B->D Standard Base (K2CO3) (Soft Electrophile)

Fig 1: Tautomeric equilibrium and the reaction pathways dictating O- vs N-alkylation.

Protocol 1: Mitsunobu-Driven O-Alkylation

Best for: Primary and secondary alcohols. Causality Check: Diisopropyl azodicarboxylate (DIAD) is used alongside Triphenylphosphine (PPh₃). The reaction must be kept strictly anhydrous to prevent the hydrolysis of the highly reactive alkoxyphosphonium intermediate.

Materials:

  • 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol (1.0 eq)

  • Primary or secondary alcohol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • DIAD or DEAD (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) (0.1 M)

Step-by-Step Methodology:

  • Preparation : Flame-dry a round-bottom flask under an argon atmosphere. Add 6-bromo-1H-pyrrolo[2,3-b]pyridin-4-ol, the target alcohol, and PPh₃.

  • Solvation : Dissolve the mixture in anhydrous THF. Cool the reaction vessel to 0 °C using an ice-water bath. Rationale: Cooling minimizes the exothermic decomposition of the betaine intermediate formed between PPh₃ and DIAD.

  • Activation : Add DIAD dropwise over 15 minutes. The solution will transition from clear to a pale yellow/orange.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2–4 hours.

  • Validation : Monitor via LC-MS. The O-alkylated product will typically elute later than the starting material on a reverse-phase C18 column. The absence of the starting mass confirms completion.

  • Workup : Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify via silica gel flash chromatography. Note: Triphenylphosphine oxide (TPPO) co-elution is a common issue. If TPPO persists, triturate the crude mixture in cold diethyl ether/hexane (1:1) to precipitate TPPO before chromatography.

Protocol 2: Silver-Promoted Base Alkylation (Silver Salt Method)

Best for: Alkyl halides (iodides and bromides) where the corresponding alcohol is unavailable or prone to elimination under Mitsunobu conditions. Causality Check: Ag₂CO₃ must be protected from light to prevent reduction to elemental silver, which degrades catalytic/halophilic efficiency.

Materials:

  • 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol (1.0 eq)

  • Alkyl Halide (R-I or R-Br) (1.5 eq)

  • Silver Carbonate (Ag₂CO₃) (1.2 - 2.0 eq)

  • Anhydrous Toluene or Hexane (0.1 M)

Step-by-Step Methodology:

  • Preparation : In an amber or foil-wrapped reaction vial, suspend 6-bromo-1H-pyrrolo[2,3-b]pyridin-4-ol and Ag₂CO₃ in anhydrous toluene.

  • Complexation : Stir the suspension at room temperature for 30 minutes to pre-form the silver salt of the azaindole.

  • Alkylation : Add the alkyl halide in one portion.

  • Heating : Heat the reaction mixture to 80 °C (or 150 °C for 10 min if using microwave irradiation). Rationale: The heterogeneous nature of the silver salt in non-polar solvents like toluene suppresses N-alkylation, which typically requires polar aprotic solvents (like DMF) to solvate the ion pair.

  • Validation : Monitor by TLC. The formation of a dense, yellowish-white precipitate (AgX) is a physical indicator of reaction progression.

  • Workup : Cool to room temperature. Filter the suspension through a pad of Celite to remove AgX and unreacted Ag₂CO₃. Wash the pad thoroughly with dichloromethane (DCM).

  • Purification : Concentrate the filtrate and purify via flash chromatography (Hexane/Ethyl Acetate gradient).

Workflow Start Select Alkylating Agent PrimarySecOH Primary/Secondary Alcohol (R-OH) Start->PrimarySecOH AlkylHalide Alkyl Halide (R-X, X=I, Br) Start->AlkylHalide Mitsunobu Method A: Mitsunobu Reaction (DEAD/DIAD, PPh3, THF) PrimarySecOH->Mitsunobu Silver Method B: Silver Salt Method (Ag2CO3, Toluene, Heat) AlkylHalide->Silver Result1 Exclusive O4-Alkylation (High Yield, TPPO Byproduct) Mitsunobu->Result1 Result2 Selective O4-Alkylation (Moderate-High Yield, AgX Byproduct) Silver->Result2

Fig 2: Decision tree for selecting the appropriate O-alkylation workflow.

Data Presentation: Method Comparison

ParameterProtocol 1: MitsunobuProtocol 2: Silver Salt
Optimal Electrophile Primary/Secondary AlcoholsAlkyl Iodides/Bromides
O-Alkylation Selectivity >98% (Exclusive)85–95% (Highly Selective)
Typical Yield 70–85%60–80%
Solvent System THF (Polar Aprotic)Toluene/Hexane (Non-polar)
Primary Byproduct Triphenylphosphine oxide (TPPO)Silver Halide salts (AgX)
Scalability Good, but TPPO removal scales poorlyExcellent, simple filtration workup

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. Semantic Scholar. 1

  • WO2008129152A1 - Pyrrolo[2,3-b]pyridine compounds, azaindole compounds used for synthesizing said pyrrolo[2,3-b]pyridine compounds, methods for the production thereof, and uses thereof. Google Patents. 2

  • Microwave-Assisted Silver(I)-Mediated Selective O-Alkylation of Aromatic Imidate Systems. Thieme Connect. 3

  • O-Regioselective Synthesis with the Silver Salt Method. ACS Omega. 4

Sources

Method

Application Notes and Protocols: In Vitro Assay Preparation for 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol Compounds

Introduction: Unlocking the Therapeutic Potential of Pyrrolopyridines The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have show...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of Pyrrolopyridines

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown promise in oncology and other therapeutic areas.[1][2][3][4] Derivatives of this scaffold have been successfully developed to target critical signaling proteins such as Fibroblast Growth Factor Receptors (FGFRs) and Ataxia-Telangiectasia Mutated (ATM) kinase.[1][3][4] The subject of this guide, 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol, represents a key starting point for the synthesis of a new generation of targeted therapeutics. The bromine atom at the 6-position provides a versatile handle for synthetic modifications, allowing for the exploration of the chemical space around this core to optimize potency, selectivity, and pharmacokinetic properties.[5][6]

These application notes provide a comprehensive framework for the in vitro characterization of novel compounds derived from 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol. The protocols detailed herein are designed to guide researchers through a logical progression of experiments, from initial biochemical potency and selectivity assessment to validation in a cellular context. Our approach emphasizes not just the "how" but the "why," ensuring that each step provides meaningful data to drive your drug discovery program forward.

Strategic Workflow for Inhibitor Characterization

A successful in vitro evaluation of a novel compound series requires a multi-faceted approach. We advocate for a tiered screening cascade that progressively builds a comprehensive profile of the compound's activity. This strategy allows for early identification of promising candidates and flags potential liabilities before significant resources are invested.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cell-Based Validation Primary_Screening Primary Screening: Biochemical Potency (IC50) Selectivity_Profiling Selectivity Profiling: Kinase Panel Screen Primary_Screening->Selectivity_Profiling Identify potent hits Mechanism_of_Action Mechanism of Action: Enzyme Kinetics (Ki) Selectivity_Profiling->Mechanism_of_Action Prioritize selective compounds Target_Engagement Target Engagement: Cellular Thermal Shift Assay (CETSA) / NanoBRET Mechanism_of_Action->Target_Engagement Advance lead candidates Cellular_Potency Cellular Potency: Phospho-protein Western Blot / ELISA Target_Engagement->Cellular_Potency Confirm on-target activity Phenotypic_Assay Phenotypic Assay: Cell Viability / Proliferation Cellular_Potency->Phenotypic_Assay Link target inhibition to cellular effect Data_Analysis Data Analysis & SAR Exploration Phenotypic_Assay->Data_Analysis

Figure 1: A tiered workflow for the in vitro characterization of novel kinase inhibitors.

Part 1: Biochemical Characterization

The initial phase of characterization focuses on the direct interaction between the compound and its purified target enzyme. These assays are crucial for determining intrinsic potency and understanding the mechanism of inhibition.

Primary Assay: Determining Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a fundamental parameter for quantifying the potency of a drug candidate. Luminescence-based kinase assays, such as the Kinase-Glo® platform, are widely used due to their high sensitivity, broad dynamic range, and amenability to high-throughput screening.[7] These assays quantify kinase activity by measuring the amount of ATP remaining in the reaction after phosphorylation. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa.

Protocol: Luminescence-Based Kinase Assay for IC50 Determination

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The final kinase concentration should be optimized to ensure the reaction is in the linear range.

    • Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate and comparable IC50 values.[8]

    • Prepare a serial dilution of the 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol test compound in 100% DMSO, followed by a further dilution in kinase buffer to create a 4X compound solution. The final DMSO concentration in the assay should be kept below 1% to minimize solvent effects.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X compound solution or vehicle control (e.g., buffer with equivalent DMSO concentration) to the appropriate wells.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction does not exceed 20-30% of substrate turnover.

    • Stop the reaction and detect the remaining ATP by adding 20 µL of Kinase-Glo® reagent.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Example IC50 Data for a Pyrrolopyridine Compound Series

Compound IDTarget KinaseIC50 (nM)
Lead-001 FGFR115
Lead-002 FGFR1250
Lead-003 FGFR18
Control Staurosporine5

This data is for illustrative purposes only.

Selectivity Profiling

Kinase inhibitors often exhibit off-target effects due to the high degree of conservation in the ATP-binding pocket across the kinome.[9] Therefore, early assessment of selectivity is critical to de-risk a drug discovery program.[10] Large-scale kinase panel screening services provide a comprehensive overview of a compound's selectivity profile.

Recommended Approach:

  • Screen promising hits (e.g., IC50 < 100 nM in the primary assay) against a panel of kinases at a fixed concentration (e.g., 1 µM).

  • For compounds showing significant off-target activity, follow up with full IC50 determinations for the most potently inhibited off-target kinases.

Mechanism of Action Studies: Enzyme Kinetics

Understanding how a compound inhibits its target is crucial for lead optimization. Enzyme kinetic studies can differentiate between competitive, non-competitive, and uncompetitive modes of inhibition.[11][12]

Protocol: Determining the Inhibition Constant (Ki) for an ATP-Competitive Inhibitor

This protocol assumes an ATP-competitive mechanism, which is common for kinase inhibitors targeting the ATP-binding site.

  • Assay Setup:

    • Set up a matrix of reactions with varying concentrations of both the test compound and ATP.

    • The ATP concentrations should bracket the Km value (e.g., 0.25x, 0.5x, 1x, 2x, 4x Km).

    • The inhibitor concentrations should bracket the IC50 value.

  • Data Collection:

    • Measure the initial reaction velocity (v) at each combination of ATP and inhibitor concentration. This can be done using a continuous assay format or by taking time points in a discontinuous assay.[13]

  • Data Analysis:

    • Generate a Lineweaver-Burk plot (1/v vs. 1/[ATP]) for each inhibitor concentration.

    • For an ATP-competitive inhibitor, the lines will intersect on the y-axis.

    • The Ki can be determined by replotting the slopes of the Lineweaver-Burk plot against the inhibitor concentration.

G cluster_0 Enzyme Kinetics Workflow A 1. Vary [ATP] and [Inhibitor] B 2. Measure Initial Reaction Velocity (v) A->B C 3. Generate Lineweaver-Burk Plot (1/v vs 1/[ATP]) B->C D 4. Analyze Plot for Inhibition Type C->D E 5. Calculate Ki D->E

Figure 2: Workflow for determining the mechanism of inhibition and Ki value.

Part 2: Cell-Based Validation

While biochemical assays are essential for understanding direct target interactions, they do not fully recapitulate the complex environment inside a cell.[14][15] Cell-based assays are therefore a critical next step to confirm that a compound can engage its target in a physiological context and elicit the desired biological response.[16][17]

Target Engagement Assays

Confirming that a compound binds to its intended target in living cells is a crucial validation step. Techniques like the Cellular Thermal Shift Assay (CETSA) or bioluminescence resonance energy transfer (BRET) assays can provide direct evidence of target engagement.[14]

Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay measures the binding of a test compound to a target protein in live cells by monitoring the displacement of a fluorescent tracer.[14]

  • Cell Preparation:

    • Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well or 384-well white assay plate and incubate for 24-48 hours.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound.

    • Add the compound dilutions to the cells and incubate for a predetermined time (e.g., 2 hours) at 37°C.

    • Add the NanoBRET™ tracer and the extracellular NanoLuc® inhibitor to all wells.

    • Incubate for another 2 hours at 37°C.

    • Measure both the donor (NanoLuc®) and acceptor (tracer) luminescence signals using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • Plot the BRET ratio against the compound concentration and fit the data to determine the cellular IC50 value, which reflects the compound's potency in engaging the target in an intracellular environment.

Cellular Potency: Measuring Downstream Signaling

A key validation step is to demonstrate that target engagement by the inhibitor leads to a functional consequence, such as the inhibition of a downstream signaling pathway. This is often assessed by measuring the phosphorylation status of a known substrate of the target kinase.

Protocol: Western Blot Analysis of Substrate Phosphorylation

  • Cell Treatment:

    • Plate a relevant cancer cell line that is known to have an activated signaling pathway involving the target kinase.

    • Treat the cells with a dose-response of the test compound for an appropriate duration (e.g., 2-4 hours).

    • If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or ligand before lysis.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein of the substrate to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized signal against the compound concentration to determine the cellular IC50 for pathway inhibition.

Phenotypic Assays: Assessing Cellular Response

Ultimately, the goal of a targeted therapeutic is to elicit a desired phenotypic response, such as inhibiting cancer cell proliferation or inducing apoptosis.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

The CellTiter-Glo® assay is a luminescence-based method that quantifies cell viability by measuring ATP levels, which are indicative of metabolically active cells.[18]

  • Cell Plating and Treatment:

    • Seed a cancer cell line of interest in a 96-well plate at an appropriate density.

    • Allow the cells to adhere overnight.

    • Treat the cells with a serial dilution of the test compound.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percent viability against the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Table 2: Integrated Data Summary for a Lead Candidate

Assay TypeParameterValue (nM)
Biochemical FGFR1 IC508
Biochemical Kinase X IC50 (off-target)1,200
Cell-Based Target Engagement IC5050
Cell-Based p-FRS2 Inhibition IC5075
Phenotypic Cell Viability GI50150

This data is for illustrative purposes only and demonstrates a desirable profile where biochemical potency translates to cellular activity.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of novel compounds derived from 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol. By systematically evaluating biochemical potency, selectivity, mechanism of action, cellular target engagement, and functional outcomes, researchers can build a comprehensive data package to support the advancement of promising lead candidates. A thorough understanding of the structure-activity relationship (SAR) gained from these assays is paramount for the successful optimization of this exciting class of compounds into next-generation therapeutics.

References

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.).
  • New approaches reveal how cancer drugs work in their cellular context. (2026, February 23).
  • Cell-based assays are leading to cancer research breakthroughs. (2016, April 18). Thermo Fisher Scientific.
  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology.
  • Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development. (2022, December 27).
  • A review for cell-based screening methods in drug discovery. (n.d.). PMC.
  • Enzyme Kinetic Assay. (n.d.). Creative Biogene.
  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.).
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). PMC.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery.
  • Guidance Document on Good In Vitro Method Practices (GIVIMP). (2018, December 10). OECD.
  • Biochemical assays for kinase activity detection. (2025, August 14). Celtarys.
  • Abstract 6966: Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. (2025, April 21). AACR Journals.
  • How to Develop a Successful in vitro Screening Strategy. (n.d.). International Biopharmaceutical Industry.
  • Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. (2024, December 12). Longdom Publishing.
  • Essentials of In Vitro Assay Development. (2021, August 17). Kosheeka.
  • The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. (2018, December 15). Promega Corporation.
  • 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE | 143468-13-7. (2026, January 13). ChemicalBook.
  • 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol. (n.d.). ChemScene.
  • What Are Enzyme Kinetic Assays? (2024, July 19). Tip Biosystems.
  • Enzyme Assay Analysis: What Are My Method Choices? (2021, June 28). Thermo Fisher Scientific.
  • Enzyme kinetics. (n.d.). Wikipedia.
  • 1H-Pyrrolo[2,3-b]pyridine, 6-bromo-|143468-13-7. (n.d.). AngeneChemical.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Semantic Scholar.
  • 6-Bromo-1H-pyrrolo[2,3-b]pyridine | 143468-13-7. (n.d.). MilliporeSigma.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC.
  • Discovery of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. (2019, April 18). Journal of Medicinal Chemistry - ACS Publications.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). PMC.
  • 6-bromo-1h-pyrrolo[2,3-b]pyridine. (n.d.). ChemicalBook.
  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025, July 10). PubMed.
  • 6-bromo-1h-pyrrolo[2,3-b]pyridine. (2024, April 9). ChemBK.

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthesis yield of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol pharmaceutical intermediates

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have observed that the synthesis of heavily functionalized 7-azaindoles—specifically 6-Bromo-1H-pyrrolo[2,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have observed that the synthesis of heavily functionalized 7-azaindoles—specifically 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol—presents unique chemoselectivity and yield challenges. The presence of a basic pyridine nitrogen, an acidic pyrrole N-H, and competing reactive sites (C-4 and C-6) demands a highly controlled, mechanistically sound strategy[1].

Historically, 1H-pyrrolo[2,3-b]pyridin-4-ol derivatives were synthesized via complex ring-closure reactions from cyano-pyridine precursors. However, modern pharmaceutical scale-up relies on a more robust Sonogashira coupling followed by a base-mediated cyclization of a 2-amino-3-alkynylpyridine intermediate[1].

This guide provides troubleshooting FAQs, quantitative process parameters, and self-validating protocols to help you maximize your synthesis yield.

Part 1: Synthetic Workflow and Mechanistic Overview

To establish a reliable route to 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol, we utilize a four-step sequence starting from commercially available 2-amino-6-bromo-4-methoxypyridine. The methoxy group serves as a robust protecting group for the C-4 hydroxyl during the transition-metal catalyzed steps.

SynthesisWorkflow SM Starting Material 2-Amino-6-bromo-4-methoxypyridine Step1 Step 1: Iodination NIS, DMF, 0°C to RT SM->Step1 Int1 Intermediate 1 2-Amino-6-bromo-3-iodo-4-methoxypyridine Step1->Int1 Step2 Step 2: Sonogashira Coupling Pd(PPh3)4, CuI, TMS-acetylene Int1->Step2 Int2 Intermediate 2 3-(TMS-ethynyl)pyridine derivative Step2->Int2 Step3 Step 3: Indole Cyclization KOtBu, NMP, 80°C Int2->Step3 Int3 Intermediate 3 6-Bromo-4-methoxy-7-azaindole Step3->Int3 Step4 Step 4: Demethylation BBr3, DCM, -78°C to RT Int3->Step4 Product Target Product 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol Step4->Product

Figure 1: Step-by-step Sonogashira-cyclization route for 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol.

Part 2: Troubleshooting FAQs (The "Why" and "How")

Q1: My Sonogashira coupling (Step 2) yields are consistently below 50%, and LC-MS shows a non-polar by-product. What is the mechanistic cause, and how can I resolve this? A1: The non-polar by-product is likely 1,4-bis(trimethylsilyl)buta-1,3-diyne, resulting from the Glaser homocoupling of TMS-acetylene. Mechanistically, this occurs when trace oxygen oxidizes the Cu(I) co-catalyst to Cu(II), which then mediates the oxidative dimerization of the alkyne, consuming your reagent and stalling the cross-coupling. Resolution: Implement strict Schlenk techniques. Sparge your amine/THF solvent mixture with Argon for at least 30 minutes prior to adding the Pd/Cu catalysts. Furthermore, add the TMS-acetylene slowly via a syringe pump over 2 hours to keep its steady-state concentration low, favoring the cross-coupling cycle over homocoupling.

Q2: During the KOtBu-mediated cyclization (Step 3), LC-MS shows a mass corresponding to the desilylated starting material, but no ring closure. Why is the cyclization failing? A2: The basicity of KOtBu is sufficient to remove the TMS group, but if the solvent is not rigorously anhydrous, hydroxide ions (formed from trace water) will outcompete the intramolecular amine attack, leading to simple protodesilylation. Resolution: The 5-endo-dig cyclization requires a high activation energy and strict anhydrous conditions. Use anhydrous NMP (<50 ppm water) and ensure the reaction is heated to exactly 80°C. Lower temperatures will stall at the desilylated intermediate, while higher temperatures (>100°C) risk degradation of the bromo-pyridine core.

Q3: The final BBr₃ demethylation (Step 4) results in a complex mixture with multiple brominated impurities. How do I achieve clean ether cleavage? A3: BBr₃ is a strong Lewis acid. The 7-azaindole core possesses two highly basic nitrogens (the pyridine N-7 and the pyrrole N-1). These nitrogens will preferentially coordinate the first two equivalents of BBr₃, rendering them inactive for ether cleavage[1]. If you use excess BBr₃ but quench the reaction with water, the vigorous exothermic hydrolysis generates localized high concentrations of HBr gas, which electrophilically brominates the electron-rich pyrrole ring. Resolution: Use exactly 4.0 equivalents of BBr₃. Crucially, quench the reaction at -78°C by the slow dropwise addition of anhydrous methanol. Methanol smoothly converts excess BBr₃ to volatile trimethyl borate (B(OMe)₃) and HBr, which can be safely evaporated, entirely preventing pyrrole bromination.

Part 3: Quantitative Data & Process Parameters

To ensure reproducibility, benchmark your in-process controls against the following validated parameters:

Reaction StepReagents & CatalystTemp (°C)Time (h)Target Yield (%)Critical Quality Attribute (CQA)
1. Iodination NIS, DMF0 to 25485 - 90Complete C3-regioselectivity
2. Sonogashira Pd(PPh₃)₄, CuI, TMS-A601275 - 85< 5% Glaser homocoupling
3. Cyclization KOtBu, NMP80670 - 80Complete TMS cleavage & ring closure
4. Demethylation BBr₃, DCM-78 to 251680 - 85Avoidance of pyrrole over-bromination

Part 4: Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: Regioselective Iodination

  • Dissolve 2-amino-6-bromo-4-methoxypyridine (1.0 eq) in anhydrous DMF (0.5 M) and cool to 0°C under Argon.

  • Add N-Iodosuccinimide (NIS, 1.05 eq) portion-wise over 30 minutes to prevent exotherms.

  • Warm to room temperature and stir for 4 hours.

  • IPC Check: TLC (Hexanes/EtOAc 3:1). The starting material (Rf 0.4) should be completely consumed, replaced by a highly UV-active product spot (Rf 0.35).

  • Quench with 10% aqueous Na₂S₂O₃ to neutralize unreacted iodine (solution will turn from dark brown to pale yellow). Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Step 2: Sonogashira Coupling

  • Charge a flame-dried Schlenk flask with the Step 1 intermediate (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.02 eq).

  • Add anhydrous Triethylamine (TEA) and THF (1:1 v/v) to achieve a 0.2 M concentration.

  • IPC Check 1: The solution should appear pale yellow. Sparge with Argon for 30 minutes. A color shift to dark brown before alkyne addition indicates premature catalyst oxidation; if this occurs, discard and restart.

  • Add TMS-acetylene (1.5 eq) via syringe pump over 2 hours at 60°C. Stir for an additional 10 hours.

  • IPC Check 2: LC-MS should indicate the product mass [M+H]+ with the characteristic bromine isotope pattern (1:1 ratio), and <5% of the diyne impurity.

Step 3: Base-Mediated Indole Cyclization

  • Dissolve the Step 2 intermediate (1.0 eq) in strictly anhydrous NMP (0.2 M).

  • Add Potassium tert-butoxide (KOtBu, 2.5 eq) in one portion. The solution will immediately darken to a deep red, indicating deprotonation of the amine.

  • Heat the reaction mixture to 80°C for 6 hours.

  • IPC Check: Aliquot 0.1 mL, quench with water, and extract with EtOAc. GC-MS or LC-MS must show complete loss of the TMS mass (-72 Da) and formation of the cyclized 6-bromo-4-methoxy-7-azaindole.

  • Cool to room temperature, dilute with water, and collect the precipitating solid via vacuum filtration.

Step 4: Lewis-Acid Demethylation

  • Dissolve 6-bromo-4-methoxy-7-azaindole (1.0 eq) in anhydrous DCM (0.1 M) and cool to -78°C in a dry ice/acetone bath.

  • Dropwise add Boron tribromide (BBr₃, 1.0 M in DCM, 4.0 eq).

  • IPC Check 1: Upon addition of the first 2.0 equivalents, a thick suspension will form (Lewis acid-base complexation with the azaindole nitrogens). As the remaining 2.0 equivalents are added, the suspension will begin to dissolve into a dark amber solution.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Cool back to -78°C. Critical Step: Quench by the dropwise addition of anhydrous Methanol (10 mL per mmol of substrate) until fuming ceases.

  • Concentrate the mixture in vacuo to yield the crude 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol hydrobromide salt. Neutralize with saturated NaHCO₃ and extract with EtOAc to isolate the free base.

References

  • Schneller, S. W.; Luo, J.-K. "Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol (1,7-dideazahypoxanthine)." The Journal of Organic Chemistry, 1980, 45 (20), 4045-4048.

  • Popowycz, F.; Routier, S.; Joseph, B.; Mérour, J.-Y. "Synthesis and reactivity of 7-azaindole (1H-pyrrolo[2,3-b]pyridine)." Tetrahedron, 2007, 63 (4), 8689-8707. [1]

  • Thutewohl, M.; Schirok, H.; Bennabi, S.; Figueroa-Pérez, S. "Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling." Synthesis, 2006 (10), 1683-1688. [1]

Sources

Optimization

Troubleshooting low solubility of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol in aqueous assays

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for troubleshooting common issues related to the low aqueous solubility of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol. As...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for troubleshooting common issues related to the low aqueous solubility of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol. As Senior Application Scientists, we have designed this resource to move beyond simple protocols, offering causal explanations and systematic workflows to ensure your experimental success.

Frequently Asked Questions (FAQs)
Q1: What is 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol and why is it poorly soluble in water?

6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol is a heterocyclic organic compound. Its limited aqueous solubility stems from its molecular structure: a fused pyrrolopyridine ring system that is largely planar and hydrophobic, combined with a polar hydroxyl group. The molecule's crystal lattice energy—the strength of the interactions holding the solid compound together—is significant. For dissolution to occur, water molecules must overcome these intermolecular forces, which is energetically unfavorable given the compound's partial hydrophobicity[1][2].

Key physicochemical properties that predict its low solubility are summarized below.

PropertyValue / PredictionImplication for Solubility
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.03 g/mol [3]
Structure Contains a phenolic -OH and a basic pyridine nitrogenIonizable, suggesting pH-dependent solubility[4].
XLogP3-AA 2.0 - 2.3[3][5]Indicates a degree of lipophilicity, favoring non-aqueous solvents.
Hydrogen Bond Donors 2[3]Can participate in hydrogen bonding.
Hydrogen Bond Acceptors 2[3]Can participate in hydrogen bonding.
Physical Form Solid / Crystalline Powder[5][6]Energy is required to break the crystal lattice.
Q2: I added my compound directly to my aqueous assay buffer and it didn't dissolve. What went wrong?

Directly adding a hydrophobic, solid compound to an aqueous buffer is a common cause of solubility failure. The high crystal lattice energy and hydrophobicity prevent water molecules from effectively solvating the individual molecules[2]. The correct and universally recommended procedure is to first prepare a high-concentration stock solution in a suitable organic solvent, followed by serial dilution into the final aqueous assay buffer[7][8].

Q3: What is the best solvent for making a stock solution?

For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the preferred solvent due to its powerful solubilizing capacity for a wide range of organic compounds and its relatively low toxicity in cell-based assays at low final concentrations[9][10][11]. Always use anhydrous, high-purity DMSO to prevent compound degradation[7].

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

If you are encountering precipitation or insolubility, follow this systematic workflow. This decision tree will guide you from the simplest to more advanced solubilization strategies.

G start Problem: Compound precipitates in aqueous assay buffer check_stock Step 1: Validate Stock Solution Is the stock solution clear? Is it fully dissolved in 100% DMSO? start->check_stock stock_precip Stock is cloudy or has precipitate. check_stock->stock_precip No stock_clear Stock is clear. check_stock->stock_clear Yes fix_stock Action: Re-dissolve Stock - Gently warm (37-50°C) - Sonicate - Vortex vigorously If unresolved, prepare fresh stock. stock_precip->fix_stock dilution_issue Step 2: Optimize Dilution Protocol Are you performing serial dilutions? Is the final solvent concentration too low? stock_clear->dilution_issue ph_cosolvent Step 3: Modify Assay Buffer Compound is likely insoluble at the working concentration and final buffer conditions. dilution_issue->ph_cosolvent dilution_ok Dilution protocol is correct. ph_path Option A: pH Adjustment Exploit ionizable groups to increase solubility. Perform a pH screen. ph_cosolvent->ph_path Try pH First cosolvent_path Option B: Use Co-solvents Increase the solvent's polarity index to better match the compound. ph_cosolvent->cosolvent_path Try Co-solvents First ph_success Success: Compound is soluble. ph_path->ph_success ph_fail Failure: Still insoluble or pH is incompatible with the assay. ph_path->ph_fail cosolvent_success Success: Compound is soluble. cosolvent_path->cosolvent_success cosolvent_fail Failure: Still insoluble or co-solvent interferes with the assay. cosolvent_path->cosolvent_fail advanced_methods Step 4: Advanced Formulation Use excipients to form complexes that are water-soluble. ph_fail->advanced_methods cosolvent_fail->advanced_methods cyclodextrin Option C: Cyclodextrins Encapsulate the hydrophobic molecule in a soluble carrier (e.g., HP-β-CD). advanced_methods->cyclodextrin surfactants Option D: Surfactants Use non-ionic surfactants above their CMC to form micelles (e.g., Tween-80). advanced_methods->surfactants

Figure 1: Decision tree for troubleshooting solubility.
Detailed Protocols & Explanations
Protocol 1: Preparing a High-Concentration Stock Solution

The goal is to create a fully solubilized, high-concentration stock (e.g., 10-50 mM) in 100% DMSO that can be diluted later.

Causality: By dissolving the compound in a pure organic solvent first, we bypass the high energy barrier required to break the crystal lattice in an aqueous environment. The organic solvent can effectively solvate the hydrophobic regions of the molecule.

Workflow Diagram:

G cluster_0 Stock Preparation (in a laminar flow hood) cluster_1 Working Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO to desired concentration (e.g., 10 mM) weigh->add_dmso dissolve 3. Ensure Complete Dissolution (Vortex, Sonicate, Warm to 37°C) add_dmso->dissolve observe 4. Visually Inspect (Solution must be clear) dissolve->observe aliquot 5. Aliquot & Store (Store at -20°C or -80°C) observe->aliquot thaw 6. Thaw one aliquot aliquot->thaw For Experiment intermediate_dilution 7. Intermediate Dilution (Optional but Recommended) Dilute in 100% DMSO thaw->intermediate_dilution final_dilution 8. Final Dilution Add to aqueous assay buffer intermediate_dilution->final_dilution mix 9. Mix Immediately & Thoroughly final_dilution->mix

Figure 2: Workflow for stock and working solution preparation.

Step-by-Step Method:

  • Weighing: Accurately weigh the required mass of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol in a sterile microfuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to reach your target concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously. If particulates remain, sonicate the vial in a water bath for 5-10 minutes or gently warm to 37°C[8].

  • Inspection: Hold the vial against a light source to confirm that no solid particles, cloudiness, or film is present. The solution must be completely clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles[7][8].

Protocol 2: pH-Dependent Solubility Screening

Causality: 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol has two key ionizable sites: the phenolic hydroxyl group (acidic) and the pyridine nitrogen (basic).

  • At Alkaline pH (> pKa of phenol): The hydroxyl group is deprotonated to form a negatively charged phenolate ion. This charged species is significantly more soluble in polar solvents like water than the neutral form[4][12].

  • At Acidic pH (< pKa of pyridine): The pyridine nitrogen is protonated, forming a positively charged pyridinium ion, which also enhances aqueous solubility[13][14]. This protocol aims to find a pH range where the compound is sufficiently soluble while remaining compatible with your assay.

Step-by-Step Method:

  • Prepare Buffers: Make a series of biologically compatible buffers across a pH range (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). Use buffers appropriate for your assay (e.g., MES for acidic, HEPES for neutral, Tris/TAPS for alkaline).

  • Prepare Compound: Dispense a small, equal amount of the solid compound into separate tubes for each buffer.

  • Equilibrate: Add a fixed volume of each buffer to the respective tubes. Vortex and allow them to equilibrate for several hours or overnight at a controlled temperature with gentle agitation.

  • Separate: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved solid[15].

  • Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analyze: Plot solubility (e.g., in µg/mL or µM) versus pH to identify the optimal pH for your experiments.

pHBuffer System (50 mM)Visual Observation (Clear/Cloudy/Precipitate)Measured Solubility (µM)
5.0MES
6.0MES
7.0HEPES
7.4HEPES
8.0Tris-HCl
9.0TAPS

Important: Always include a vehicle control in your final biological assay using buffer at the selected pH to ensure the pH itself does not alter the biological outcome.

Protocol 3: Using Co-solvents to Enhance Solubility

Causality: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the solvent system. This "polarity reduction" makes the environment more favorable for dissolving lipophilic compounds like this one[16][17][18].

Step-by-Step Method:

  • Prepare Stock: Start with a validated, clear, high-concentration stock solution in 100% DMSO (Protocol 1).

  • Serial Dilution: It is critical to perform serial dilutions in 100% DMSO first to lower the compound's concentration before introducing it to the aqueous phase. Abruptly transferring a highly concentrated DMSO stock into buffer (a "solvent-shift") is a primary cause of precipitation[7].

  • Final Dilution: Add the final, diluted DMSO stock to your assay buffer. The key is that the final concentration of the co-solvent (DMSO in this case) should be high enough to maintain solubility but low enough to not interfere with the assay.

  • Test Co-solvent Levels: If the compound still precipitates, you may need to increase the final percentage of the organic co-solvent in your assay buffer. Test a range (e.g., 0.1%, 0.5%, 1%, 2%, up to 5% DMSO)[19].

  • Vehicle Control: Your experiment must include a control group that contains the same final concentration of the co-solvent (e.g., 1% DMSO in buffer) but no compound. This is essential to confirm that the solvent itself is not causing an effect[9][11].

Co-SolventTypical Final Conc. RangeNotes
DMSO 0.1% - 1.0%Most common; can be toxic to some cells above 1%[9][11].
Ethanol 0.1% - 1.0%Can be more volatile; potential for metabolic effects in cells.
PEG 400 0.5% - 5.0%A polymer, generally less toxic than DMSO but may be more viscous.
Dimethylacetamide (DMA) 0.1% - 1.0%Strong solvent, use with caution and check for assay compatibility.
Protocol 4: Advanced Formulation with Cyclodextrins

Causality: If the above methods fail, cyclodextrins can be highly effective. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the poorly soluble "guest" molecule (your compound) within this cavity, forming a water-soluble "inclusion complex"[20][21][22][23]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice[20][22].

G cluster_CD Cyclodextrin (Hydrophilic Exterior) cluster_cavity Hydrophobic Cavity cluster_drug Drug Molecule (Hydrophobic) cluster_complex Water-Soluble Inclusion Complex a b a->b c b->c d c->d e d->e f e->f g f->g g->a cavity_label drug 6-Bromo-1H- pyrrolo[2,3-b] pyridin-4-ol h i h->i j i->j k j->k l k->l m l->m n m->n n->h drug_inside Drug plus + arrow -> cluster_CD cluster_CD cluster_drug cluster_drug cluster_complex cluster_complex

Figure 3: Mechanism of cyclodextrin inclusion complex formation.

Step-by-Step Method:

  • Select Cyclodextrin: Start with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare CD Solution: Prepare a concentrated solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v). It may require some warming or stirring to fully dissolve.

  • Complexation:

    • Method A (From Solid): Add an excess of your solid compound to the HP-β-CD solution.

    • Method B (From Organic Stock): Prepare a concentrated stock of your compound in a minimal amount of a volatile organic solvent (like ethanol or methanol). Slowly add this stock solution to the stirring HP-β-CD solution.

  • Equilibrate: Stir or shake the mixture overnight at room temperature to allow for complex formation.

  • Clarify: Centrifuge or filter the solution through a 0.22 µm filter to remove any undissolved compound or precipitate. The clear filtrate now contains the soluble drug-cyclodextrin complex.

  • Quantify & Control: Determine the final concentration of your compound in the solution. As with all other methods, a vehicle control containing the same concentration of HP-β-CD in buffer is mandatory for your biological assay.

References
  • MedCrave. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online. [Link]

  • Avdeef, A., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. [Link]

  • Gâvan, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Wang, S., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Sharma, D., et al. (2016). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Indo American Journal of Pharmaceutical Research. [Link]

  • Bergström, C.A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK. [Link]

  • Khan Academy. pH and solubility. [Link]

  • Taha, M., et al. (2024). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Pouton, C. W. (2006). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. [Link]

  • Warren, D. B., et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Journal of Pharmaceutical Sciences. [Link]

  • Mura, P. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. [Link]

  • ChemBK. 6-bromo-1h-pyrrolo[2,3-b]pyridine. [Link]

  • Surov, A. O., et al. (2020). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Industrial & Engineering Chemistry Research. [Link]

  • Floyd, E., et al. (2021). Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility. ACS Omega. [Link]

  • Isreal, O. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Jadhav, S. B., et al. (2021). Improving solubility via structural modification. ResearchGate. [Link]

  • Singh, R., et al. (2014). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • Heringa, M. B., et al. (2006). Development of a solvent-free, solid-phase in vitro bioassay using vertebrate cells. Ecotoxicology and Environmental Safety. [Link]

  • Al-kassas, R., et al. (2015). Solubilization of poorly soluble drugs: cyclodextrin-based formulations. Aston University. [Link]

  • Holst, B., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]

  • Shah, N., & Sandhu, H. (2024). Enhancing the Bioavailability of Poorly Soluble Drugs. Pharmaceutics. [Link]

  • Dixit, R. P., & Nagarsenker, M. S. (2007). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences. [Link]

  • Kumar, L., & Sreenivasa, B. P. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. [Link]

  • Tsoler, E., et al. (2018). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Molecular Informatics. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Google Patents. (2018).
  • Angene Chemical. 1H-Pyrrolo[2,3-b]pyridine, 6-bromo-. [Link]

  • Pharmaffiliates. 6-Bromo-1H-pyrrolo[2,3-b]pyridine (BSC). [Link]

Sources

Troubleshooting

Optimizing reaction conditions for 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol halogen exchange

Technical Support Center: Optimizing Halogen Exchange for 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researche...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Halogen Exchange for 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to functionalize 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol. This 7-azaindole derivative is a highly valuable scaffold in drug discovery, but its halogen exchange reactions (such as bromination to iodination or fluorination) are notoriously difficult. The presence of two acidic protons (N1-H and C4-OH) and a coordinating pyridine nitrogen (N7) creates a complex electronic and steric environment that can poison catalysts or quench organometallic reagents.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols for the two most critical halogen exchange workflows:

  • Copper-Catalyzed Aromatic Finkelstein Reaction (Br → I)

  • Lithium-Halogen Exchange & Electrophilic Fluorination (Br → F)

Section 1: Copper-Catalyzed Aromatic Finkelstein Exchange (Br → I)

Converting the C6-bromide to a C6-iodide is a strategic maneuver to increase the reactivity of the azaindole core for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings). The traditional Finkelstein reaction relies on the differential solubility of halide salts, a principle successfully adapted for aromatic systems by[1].

Troubleshooting & FAQs

Q: Why is my Cu-catalyzed Finkelstein reaction stalling at 20-30% conversion? A: The primary cause is catalyst deactivation. The free N1-H and C4-OH groups, along with the N7 pyridine nitrogen, can strongly chelate the copper(I) catalyst, forming an inactive polymeric complex. Solution: You must outcompete the substrate's chelation by using a strong, bidentate diamine ligand. trans-N,N'-dimethylcyclohexane-1,2-diamine is highly effective. Furthermore, using a slight excess of ligand (20 mol%) relative to CuI (10 mol%) ensures the active catalytic species remains in solution.

Q: Do I need to protect the -OH and -NH groups for this reaction? A: While copper-catalyzed Finkelstein reactions can tolerate unprotected indoles[1], the dual presence of -OH and -NH in 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol often requires the addition of a sacrificial base. Using 2.0 equivalents of K3PO4 deprotonates the acidic sites, preventing them from interfering with the oxidative addition step. If yields remain low, global protection (e.g., N1-SEM, C4-OMOM) is recommended.

Q: How do I choose the right solvent system? A: The reaction is thermodynamically driven by the precipitation of NaBr[1]. Dioxane or 1-butanol at 110 °C are ideal because NaI is highly soluble in these solvents, whereas NaBr is practically insoluble. A heterogeneous reaction mixture is a positive visual indicator of success.

Quantitative Optimization Data

The following table summarizes the causality of ligand and solvent choices on the conversion rates of the Finkelstein exchange.

Ligand (mol%)SolventBase (eq)Temp (°C)Conversion (%)Mechanistic Observation
NoneDioxaneK3PO4 (2.0)110< 5%CuI aggregates; no active catalyst formed.
DMEDA (20%)DioxaneK3PO4 (2.0)11045%Partial conversion; ligand displaced by substrate over time.
trans-diamine (20%)DioxaneK3PO4 (2.0)110> 95%Robust Cu-ligand complex outcompetes N7 chelation.
trans-diamine (20%)TolueneK3PO4 (2.0)11060%Poor solubility of NaI limits the reaction rate.

(Note: trans-diamine = trans-N,N'-dimethylcyclohexane-1,2-diamine)

Step-by-Step Protocol: Cu-Catalyzed Br → I Exchange

Self-Validation Checkpoint: The reaction mixture should transition from a pale suspension to a dense, opaque slurry as NaBr precipitates. A shift to a green/blue color indicates oxygen contamination (Cu(II) formation); if this occurs, abort and rigorously degas the system.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol (1.0 eq, 1.0 mmol), anhydrous NaI (2.0 eq, 2.0 mmol), CuI (10 mol %, 0.1 mmol), and finely milled K3PO4 (2.0 eq, 2.0 mmol).

  • Inert Atmosphere: Evacuate the tube and backfill with ultra-pure N2 or Argon. Repeat this cycle three times.

  • Solvent & Ligand Addition: Under a positive flow of inert gas, add anhydrous 1,4-dioxane (2.0 mL, 0.5 M). Immediately add trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol %, 0.2 mmol) via microsyringe.

  • Reaction: Seal the Schlenk tube and immerse in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 24 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts. Wash the filtrate with 5% aqueous NH3 (to remove residual copper) and brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Finkelstein A 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol (Starting Material) B CuI (10 mol%) + Diamine Ligand Catalyst Complexation A->B Dioxane, N2 C NaI (2.0 eq) + K3PO4 Halide Exchange (110°C) B->C Oxidative Addition D Precipitation of NaBr (Thermodynamic Driving Force) C->D Reductive Elimination E 6-Iodo-1H-pyrrolo[2,3-b]pyridin-4-ol (Target Product) C->E Product Release D->C Shifts Equilibrium

Cu-Catalyzed Aromatic Finkelstein workflow for 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol.

Section 2: Lithium-Halogen Exchange & Fluorination (Br → F)

Introducing a fluorine atom at the C6 position is a common strategy in drug development to modulate lipophilicity and metabolic stability. For azaindoles, this is most efficiently achieved via lithium-halogen exchange followed by trapping with an electrophilic fluorine source like NFSI ()[2][3].

Troubleshooting & FAQs

Q: Why am I recovering unreacted starting material or a complex mixture when adding n-BuLi? A: The N1-H (pKa ~15) and C4-OH (pKa ~10) protons are highly acidic relative to the basicity of alkyllithium reagents. If unprotected, they will instantly quench the organolithium, preventing the halogen exchange. Solution: You must globally protect the molecule prior to lithiation. A robust strategy is protecting the N1 position with a SEM (2-(trimethylsilyl)ethoxymethyl) group and the C4-OH with a MOM (methoxymethyl) ether.

Q: Even with protected substrates, my fluorination yield is low. What is going wrong? A: The lithium-halogen exchange at the C6 position of a 7-azaindole is electronically disfavored compared to standard phenyl rings[2]. If you use n-BuLi, the exchange may be incomplete or reversible. Solution: Use t-BuLi (2.2 equivalents) at strictly -78 °C. The use of t-BuLi ensures a rapid, irreversible exchange (generating two equivalents of isobutane and one equivalent of isobutylene). Furthermore, the intermediate aryllithium species is highly sensitive to moisture; ensure your THF is freshly distilled and the NFSI is rigorously dried.

Step-by-Step Protocol: Li-Halogen Exchange and Fluorination

Self-Validation Checkpoint: Upon addition of t-BuLi, the solution typically turns a deep yellow or orange, indicating the formation of the aryllithium species. If the solution remains colorless, the t-BuLi may have degraded, or moisture has quenched the reaction.

  • Substrate Preparation: Ensure the starting material is fully protected (e.g., 6-bromo-1-SEM-4-(MOM-oxy)-1H-pyrrolo[2,3-b]pyridine). Dry the substrate (1.0 eq, 1.0 mmol) via azeotropic distillation with toluene prior to use.

  • Lithiation: Dissolve the protected substrate in anhydrous THF (10 mL, 0.1 M) under an Argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Exchange Reaction: Dropwise add t-BuLi (2.2 eq, 1.7 M in pentane) over 15 minutes down the side of the flask to pre-cool the reagent. Stir at -78 °C for exactly 30 minutes to ensure complete metalation[2].

  • Electrophilic Fluorination: In a separate flame-dried flask, dissolve N-fluorobenzenesulfonimide (NFSI, 1.2 eq, 1.2 mmol) in anhydrous THF (3 mL) and cool to -78 °C. Transfer this NFSI solution to the aryllithium mixture via cannula over 5 minutes.

  • Completion: Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly remove the cooling bath and let it warm to room temperature over 2 hours.

  • Quench & Workup: Quench the reaction by carefully adding saturated aqueous NH4Cl (5 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over MgSO4, and concentrate. Purify the protected fluorinated intermediate via silica gel chromatography before proceeding to acidic deprotection (e.g., using HCl in MeOH) to yield the final 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol.

LiHalogen SM 6-Bromo-7-Azaindole Core (Unprotected) Prot Global Protection (N1-SEM, C4-OMOM) SM->Prot Block acidic protons Li t-BuLi (2.2 eq), THF, -78°C Lithium-Halogen Exchange Prot->Li Rapid exchange F NFSI (1.2 eq) Electrophilic Fluorination Li->F Quench intermediate Deprot Acidic Deprotection (HCl / MeOH) F->Deprot Isolate protected intermediate Prod 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol (Target Product) Deprot->Prod Final cleavage

Lithium-halogen exchange and electrophilic fluorination pathway for azaindoles.

References

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society. URL:[Link]

  • Thibault, C., et al. (2003). Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Organic Letters. URL:[Link]

  • Lv, Y., et al. (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Storage Guide for 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol

Welcome to the Technical Support Center. 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol (commonly referred to as 6-bromo-4-hydroxy-7-azaindole) is a highly versatile building block in kinase inhibitor design and medicinal chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol (commonly referred to as 6-bromo-4-hydroxy-7-azaindole) is a highly versatile building block in kinase inhibitor design and medicinal chemistry. However, its unique fused heterocyclic structure—combining an electron-deficient pyridine ring, an electron-rich pyrrole ring, a photolabile C–Br bond, and a reactive hydroxyl group—makes it highly susceptible to degradation if mishandled.

This guide provides field-proven, mechanistically grounded solutions to ensure the integrity of your compound during long-term storage.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does my stock solution turn yellow or brown when left on the benchtop?

A: Photolytic Debromination. This is a classic visual indicator of UV/Visible light-induced degradation. Brominated aromatic compounds absorb light, triggering an electronic transition (typically π→π∗ or π→σ∗ ) that stretches and ultimately breaks the C–Br bond via homolytic cleavage[1]. This generates highly reactive aryl and bromine radicals. These radicals subsequently abstract hydrogen from the solvent or react with each other, leading to debrominated 7-azaindole impurities and colored polymeric byproducts.

  • Actionable Fix: Always handle solutions under low-light conditions and store them exclusively in amber or foil-wrapped vials.

Photodebromination A 6-Bromo-7-azaindole (Intact Molecule) B Excited State (π→σ* transition) A->B UV/Vis Light (hν) C Radical Intermediates (Aryl Radical + Br•) B->C Homolytic Cleavage D Debrominated Product (7-azaindole core) C->D Hydrogen Abstraction

Mechanism of photolytic debromination of 6-bromo-7-azaindoles under UV/Visible light.

Q2: Can I store this compound in Methanol or Water for extended periods?

A: No. Protic solvents actively facilitate tautomerization and oxidation. Protic solvents like methanol and water form hydrogen-bonded complexes with the 7-azaindole core. This solvation dramatically lowers the activation barrier for excited-state tautomerization (a double proton transfer mechanism)[2]. This rapid tautomerization disrupts the aromatic stability of the core. Furthermore, the electron-rich nature of the pyrrole ring makes the 2-position highly susceptible to oxidation in the presence of dissolved atmospheric oxygen[3].

  • Actionable Fix: Use strictly anhydrous, argon-sparged DMSO for all long-term stock solutions.

Q3: I stored my DMSO stock at -20°C for 6 months, but LC-MS shows a new peak with a mass shift. What happened?

A: Nucleophilic Aromatic Substitution (SNAr) or Hydrolysis. The 6-bromo group is situated on an electron-deficient pyridine ring (ortho/para to the pyridine nitrogen), making it highly activated for SNAr. If your DMSO was not strictly anhydrous, trace water acts as a nucleophile over long periods, displacing the bromine atom to form a diol/pyridone derivative. Additionally, repeated freeze-thaw cycles introduce atmospheric moisture and oxygen, accelerating this degradation.

  • Actionable Fix: Aliquot into single-use volumes to completely eliminate freeze-thaw cycles.

Part 2: Quantitative Stability Data

To optimize your experimental design, refer to the following self-validating stability matrix. This data summarizes the expected half-life and purity retention of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol under various storage conditions.

Storage StateSolvent / EnvironmentTemperatureLight ExposureExpected Shelf-Life (>95% Purity)Primary Degradation Risk
Dry Powder Inert Atmosphere (Ar/N₂)-20°CDark> 2 YearsNone (Optimal)
Dry Powder Atmospheric AirRoom TempAmbient3 - 6 MonthsOxidation (2-position)
Solution Anhydrous DMSO (Sparged)-80°CDark12 - 18 MonthsMinimal
Solution Standard DMSO (Unsealed)-20°CDark1 - 3 MonthsHydrolysis (SNAr)
Solution Methanol / WaterRoom TempAmbient< 48 HoursTautomerization / Photolysis

Part 3: Self-Validating Storage Protocol

To guarantee trustworthiness in your downstream assays, implement the following self-validating workflow. This protocol ensures that any degradation is caught before the reagent is introduced into sensitive biological or chemical systems.

Step-by-Step Methodology: Preparation of Long-Term Stock Solutions
  • Solvent Degassing: Sparge anhydrous, LC-MS grade DMSO with Argon gas for 15 minutes to displace dissolved oxygen.

  • Low-Light Solubilization: Dim the laboratory lights. Weigh the dry 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol powder and dissolve it in the degassed DMSO to your target concentration (e.g., 10 mM).

  • Aliquoting: Immediately divide the master solution into single-use aliquots (e.g., 50 µL) using amber microcentrifuge tubes or foil-wrapped vials.

  • Inert Overlay: Gently blow a stream of Argon or Nitrogen gas over the headspace of each vial before sealing tightly.

  • Cryopreservation: Store all aliquots in a desiccator box at -80°C.

  • Self-Validation (Quality Control): Before using an aliquot that has been stored for >3 months, perform a visual check (discard if yellow/brown) and run a rapid LC-MS to confirm the absence of the M-79 (debrominated) or M-16 (oxidized) mass peaks.

StorageWorkflow A Dry Powder (6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol) B Dissolve in Anhydrous DMSO (Argon Sparged) A->B Step 1: Solubilization C Aliquot into Amber Vials (Single-use volumes) B->C Step 2: Aliquoting D Overlay with Argon/N2 (Seal tightly) C->D Step 3: Inert Atmosphere E Store at -80°C (Desiccated) D->E Step 4: Cryopreservation F Quality Control: Visual Inspection & LC-MS E->F Before Use

Self-validating workflow for the preparation and long-term storage of stock solutions.

Part 4: References

  • Photodecomposition properties of brominated flame retardants (BFRs) Source: Ecotoxicology and Environmental Safety (via PubMed) URL:[Link]

  • Excited state tautomerization of 7-azaindole in a 1:1 complex with δ-valerolactam: a comparative study with the homodimer Source: Journal of Physical Chemistry A (via PubMed) URL:[Link]

  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza Source: ACS Medicinal Chemistry Letters (via PMC - NIH) URL:[Link]

Sources

Troubleshooting

Purification methods for 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol crude reaction mixtures

Welcome to the technical support guide for the purification of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol (also known as 6-Bromo-4-hydroxy-7-azaindole). This molecule is a valuable heterocyclic building block in medicinal che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol (also known as 6-Bromo-4-hydroxy-7-azaindole). This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, often utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2][3] However, its unique structure, featuring a polar hydroxyl group and a basic pyridine nitrogen, presents specific challenges during the isolation and purification from crude reaction mixtures.

This guide is designed for researchers and chemists to navigate these challenges effectively. It provides in-depth, field-proven insights into troubleshooting common issues and offers validated protocols to achieve high purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered during the purification of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol and related N-heterocycles.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities include:

  • Unreacted Starting Materials: The precursors used in the final cyclization or bromination step.

  • Over-brominated Species: Synthesis of mono-bromo compounds can sometimes lead to the formation of di-bromo byproducts, which can be notoriously difficult to separate via standard chromatography due to similar polarities.[4]

  • Positional Isomers: Depending on the synthetic strategy, isomers with bromine at a different position may form.

  • Reagents and Catalysts: Residual coupling catalysts (e.g., Palladium), acids, or bases used in the reaction.

  • Degradation Products: 7-Azaindole scaffolds can be sensitive to strong acids, oxidants, and sometimes light, leading to decomposition.[5][6]

Q2: My compound is streaking badly on my silica TLC plate. Why is this happening and what can I do?

A2: Streaking is a classic sign of strong, undesirable interactions between your compound and the stationary phase. For 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol, this is caused by the basic nitrogen on the pyridine ring interacting strongly with the acidic silanol (-Si-OH) groups on the surface of the silica gel. This leads to poor peak shape and inefficient separation.[5]

Solution: To mitigate this, you need to "mask" or "compete with" these acidic sites. Add a small amount of a basic modifier to your eluent system.

  • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). The Et₃N will preferentially bind to the acidic sites on the silica, allowing your compound to travel more cleanly up the plate.[5]

  • Ammonia: A solution of 2M ammonia in methanol can be used as a polar component in your eluent system (e.g., 5% of a 2M NH₃/MeOH solution in DCM).

Q3: I'm having trouble finding a suitable single solvent for recrystallization. What is a good strategy?

A3: It is common for complex molecules to lack a single "perfect" recrystallization solvent. The best approach is to use a binary solvent system (a "good" solvent and an "anti-solvent").

  • Identify a "Good" Solvent: Find a solvent that dissolves your crude product completely when hot but poorly when cold. Common candidates include methanol, ethanol, isopropanol, or acetonitrile.

  • Identify an "Anti-Solvent": This is a solvent in which your compound is poorly soluble, but it must be fully miscible with your "good" solvent. Water, hexanes, or diethyl ether are common choices.

  • Procedure: Dissolve your crude material in the minimum amount of the hot "good" solvent. Then, add the "anti-solvent" dropwise at an elevated temperature until you observe persistent turbidity (cloudiness). Add a drop or two of the "good" solvent to redissolve the solid and then allow the mixture to cool slowly.

Q4: How should I store the purified 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol to ensure its stability?

A4: To maintain long-term purity, the compound should be stored under conditions that prevent degradation. Based on the properties of related heterocyclic compounds, the following is recommended:

  • Container: A tightly sealed vial, preferably amber glass to protect from light.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against air and moisture.

  • Temperature: Store at room temperature or refrigerated (2-8°C).[7]

Section 2: Troubleshooting Guide for Specific Purification Scenarios

This section provides a deeper dive into specific problems and offers a logical workflow for resolving them.

Scenario A: Column Chromatography Issues
Problem 1: My product is co-eluting with a key impurity.

This is a common challenge when impurities are structurally similar to the target compound.[8]

Troubleshooting Workflow:

start Co-elution Observed (Similar Rf values) step1 Optimize Mobile Phase (Fine-tune polarity with gradient elution) start->step1 Step 1 step2 Add a Modifier (0.5% Et3N or 0.5% Acetic Acid) step1->step2 If separation is still poor step3 Change Stationary Phase (Switch from Silica to Alumina) step2->step3 If modifiers don't resolve step4 Consider Alternative Technique (Reversed-Phase HPLC or Recrystallization) step3->step4 If problem persists

Caption: Decision tree for resolving co-elution.

  • Causality: Co-elution occurs when the selectivity of the chromatographic system is insufficient. Simply changing the overall polarity (e.g., from 10% MeOH to 20% MeOH) may not be enough. You need to alter the nature of the solvent interactions.

  • Actionable Advice:

    • Change Solvent Composition: If you are using Dichloromethane/Methanol, try a completely different system like Ethyl Acetate/Hexanes or Chloroform/Acetone. These solvents have different hydrogen bonding and dipole characteristics that can alter the elution order.[8]

    • Add a Modifier: As mentioned in the FAQ, adding triethylamine can help if your impurity is less basic than your product. Conversely, if your impurity is acidic, adding a small amount of acetic acid can make it more polar and cause it to retain longer on the column.[8]

    • Switch Stationary Phase: Silica gel is acidic. If co-elution persists, try neutral or basic alumina. Alumina offers a different surface chemistry and can be effective for separating acid-sensitive or basic compounds.[5]

Problem 2: I have very low recovery of my product from the silica column.
  • Causality: This often indicates that your compound is irreversibly adsorbing to the silica gel. This can happen if the compound is highly polar, very basic, or unstable under acidic conditions.[9]

  • Actionable Advice:

    • Use Deactivated Silica: Pre-treat the silica gel by slurring it in the mobile phase containing 1% triethylamine before packing the column. This neutralizes the most active sites.[5]

    • Increase Eluent Polarity Drastically: At the end of your run, flush the column with a highly polar solvent system, such as 5-10% acetic acid in methanol or 20% methanol in dichloromethane with 2% ammonium hydroxide, to wash out any strongly bound material.

    • Use a Different Stationary Phase: Switch to a less acidic stationary phase like alumina or consider reversed-phase (C18) chromatography, which separates based on hydrophobicity rather than polarity.[10]

Scenario B: Recrystallization & Isolation Issues
Problem 1: My compound "oils out" instead of forming crystals.
  • Causality: Oiling out occurs when the solute precipitates from the solution at a temperature above its melting point. This is common when the solution is too concentrated, cooled too quickly, or when significant impurities are present, which depresses the melting point of the mixture.[10]

  • Actionable Advice:

    • Re-heat and Dilute: Heat the mixture to re-dissolve the oil, then add more of the hot "good" solvent to decrease the concentration. Allow it to cool much more slowly.[10]

    • Lower the Cooling Temperature: If the oil persists at room temperature, try cooling the solution in an ice bath or freezer to induce crystallization.[10]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.

Problem 2: The isolated solid is still discolored or shows impurities by NMR/LCMS.
  • Causality: This indicates that either the chosen recrystallization solvent was not selective enough or that colored impurities were trapped within the crystal lattice during rapid crystal formation.

  • Actionable Advice:

    • Perform a Hot Filtration: If the discoloration is due to insoluble impurities, dissolve the crude product in a minimum of hot solvent and quickly filter the hot solution through a pre-warmed funnel to remove the insoluble material before allowing it to cool.[11]

    • Add Activated Charcoal: For colored impurities, add a small amount (1-2% by weight) of activated charcoal to the hot solution, let it stir for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that charcoal can also adsorb your product, potentially reducing the yield.

    • Second Recrystallization: A second recrystallization from a different solvent system may be necessary to remove the remaining impurities.

Section 3: Standardized Purification Protocols

Purification Strategy Workflow

The choice of the initial purification method depends on the scale and purity of the crude mixture.

start Crude Reaction Mixture assess Assess Purity & Impurity Profile (TLC, LCMS, 1H NMR) start->assess chrom Column Chromatography assess->chrom Complex mixture or Rf of impurities close to product recryst Recrystallization assess->recryst Product is the major component (>85% pure) chrom->recryst For final polishing final Pure Compound (>98%) chrom->final If sufficiently pure recryst->final

Caption: General purification strategy workflow.

Protocol 1: Flash Column Chromatography (Silica Gel)
  • Solvent System Selection: Using TLC, identify a solvent system that gives your product an Rf value of approximately 0.2-0.3.[5] See Table 1 for starting points. Remember to add 0.5% Et₃N to the TLC solvent to check for improvements in spot shape.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your system (e.g., hexanes or dichloromethane). Pack the column evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Adsorb your crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a minimal amount of a solvent like methanol or DCM, add silica gel, and evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the mobile phase. If separation is difficult, a shallow gradient elution (gradually increasing the polarity of the mobile phase) can be highly effective.[10]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Recrystallization from a Binary Solvent System
  • Solvent Selection: Screen for a suitable solvent pair using the guidance in Table 2.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (e.g., Methanol) in small portions while heating the mixture until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration at this stage.[11]

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., Water) dropwise until the solution becomes faintly and persistently cloudy. Add 1-2 more drops of the hot "good" solvent to clarify the solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Section 4: Data Tables for Method Development

Table 1: Recommended Starting Solvent Systems for Chromatography
Solvent SystemPolarityModifier (if needed)Target Impurities
Dichloromethane / Methanol (98:2 to 90:10)High0.5% Et₃NPolar byproducts, starting materials
Ethyl Acetate / Hexanes (1:1 to 100% EtOAc)Medium0.5% Et₃NNon-polar byproducts
Chloroform / Acetone (95:5 to 80:20)Medium-HighNone initiallyIsomeric impurities
Table 2: Common Solvents for Recrystallization Screening
"Good" Solvents (High Solubility)"Anti-Solvents" (Low Solubility)
Methanol (MeOH)Water (H₂O)
Ethanol (EtOH)Hexanes / Heptane
Isopropanol (IPA)Diethyl Ether (Et₂O)
Acetonitrile (MeCN)Dichloromethane (DCM)
Tetrahydrofuran (THF)Toluene

References

  • BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
  • Reddit r/OrganicChemistry. (2018).
  • ACS Publications. (2026). A Practical and Scalable Route to 6-Bromo-2,4,5-trichloropyrrolo[2,1-f][5][9][10]triazine: Process Optimization Guided by Thermal Safety Insights. Organic Process Research & Development.

  • ChemicalBook. (2026). 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE. ChemicalBook.
  • ChemicalBook. (2024). 7-Azaindole: Uses and Synthesis. ChemicalBook.
  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry.
  • MilliporeSigma. (n.d.). 6-Bromo-1H-pyrrolo[2,3-b]pyridine. MilliporeSigma.
  • AngeneChemical. (n.d.). 1H-Pyrrolo[2,3-b]pyridine, 6-bromo-. AngeneChemical.
  • ACS Combinatorial Science. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
  • ChemScene. (n.d.). 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol. ChemScene.
  • Journal of Pharmaceutical Negative Results. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. JPNR.

Sources

Optimization

Technical Support Center: Cross-Coupling of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol

Welcome to the technical support center for the cross-coupling of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to effectively troublesho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the cross-coupling of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate common side reactions encountered during the synthesis of derivatives of this valuable scaffold. The unique polyfunctional nature of this starting material, with its reactive C-Br bond, acidic N-H, and phenolic hydroxyl group, presents specific challenges that require careful consideration of reaction conditions.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing significant amounts of starting material decomposition and a complex mixture of byproducts. What are the likely causes?

A1: The 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol scaffold is sensitive to harsh reaction conditions. The combination of a pyrrole N-H and a phenolic hydroxyl group makes the molecule susceptible to degradation, particularly at elevated temperatures and in the presence of strong bases. Catalyst-mediated decomposition can also occur. It is crucial to employ mild reaction conditions and carefully select the catalyst, ligand, and base to ensure the stability of the starting material.

Q2: My primary side product is the debrominated analog, 1H-pyrrolo[2,3-b]pyridin-4-ol. How can I minimize this protodebromination?

A2: Protodebromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions.[1] It often arises from the reaction of the palladium-aryl intermediate with a hydride source. Potential hydride sources in your reaction could include certain solvents (like alcohols), amines, or even water in combination with a specific base. To minimize this, consider using anhydrous solvents, switching to a non-protic base (e.g., carbonates or phosphates instead of alkoxides), and ensuring all reagents are thoroughly dried.

Q3: I am attempting a Suzuki-Miyaura coupling, but I am seeing a significant amount of homocoupling of my boronic acid. What is causing this and how can I prevent it?

A3: Homocoupling of boronic acids is a well-known side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II).[2] To mitigate this, rigorous degassing of the solvent and reaction vessel is essential. Maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction is also critical. Additionally, using a Pd(0) precatalyst or ensuring complete in-situ reduction of a Pd(II) source can help. In some cases, slow addition of the boronic acid can also minimize its concentration and thus reduce the rate of homocoupling.

Q4: Should I protect the pyrrole N-H and/or the hydroxyl group before attempting the cross-coupling?

A4: While performing the cross-coupling on the unprotected substrate is more atom-economical, protection can be a valuable strategy if you are facing insurmountable issues with side reactions. The acidic protons on the pyrrole nitrogen and the hydroxyl group can interfere with the catalytic cycle, potentially leading to catalyst inhibition or undesired N- or O-arylation.[3][4] If you observe significant N- or O-arylation or if your yields are consistently low despite optimizing other parameters, protecting these groups (e.g., with a BOC or SEM group for the nitrogen and a silyl ether for the hydroxyl) is a recommended approach.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your cross-coupling reactions with 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol.

Guide 1: Low Yield and Incomplete Conversion in Suzuki-Miyaura Coupling

Low yields in Suzuki-Miyaura coupling of this substrate are often linked to catalyst inhibition or poor reactivity. The Lewis basic nitrogen on the pyridine ring and the deprotonated N-H or O-H groups can coordinate to the palladium center, hindering its catalytic activity.[5]

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

start Low Yield/Incomplete Conversion catalyst Optimize Catalyst System start->catalyst Initial Check base Evaluate Base catalyst->base If no improvement success Improved Yield catalyst->success Successful Optimization solvent Check Solvent and Temperature base->solvent If still low base->success Successful Optimization reagents Verify Reagent Quality solvent->reagents If issue persists solvent->success Successful Optimization protection Consider Protecting Groups reagents->protection Last Resort reagents->success Successful Optimization protection->success Successful Optimization

Caption: Troubleshooting decision tree for low Suzuki-Miyaura coupling yields.

Step-by-Step Protocol for Optimization:

  • Catalyst and Ligand Selection:

    • Rationale: For electron-rich and potentially coordinating heteroaryl halides, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition step and stabilize the catalyst.[5]

    • Recommendation: Screen a panel of ligands such as XPhos, SPhos, and RuPhos. These have shown success in couplings of other azaindole derivatives.[6] Using a pre-formed palladium catalyst can also lead to more reproducible results.[1]

  • Base Selection and Stoichiometry:

    • Rationale: The choice of base is critical. It must be strong enough to facilitate the transmetalation step but not so strong as to cause substrate degradation. The presence of unprotected acidic protons requires careful base selection.

    • Recommendation: Start with milder inorganic bases like K₂CO₃ or K₃PO₄. If the reaction is sluggish, stronger bases like Cs₂CO₃ can be employed.[7] Use of LiHMDS has also been reported to be effective in couplings of unprotected halo-azaindoles by fully deprotonating both the amine and azaindole substrates, which can reduce undesired transmetalation.[6]

  • Solvent and Temperature:

    • Rationale: The solvent affects the solubility of reagents and the stability of the catalyst. Temperature influences reaction rate but can also promote decomposition.

    • Recommendation: Aprotic polar solvents like dioxane or toluene are commonly used and generally effective.[8] Start with a moderate temperature (e.g., 80-90 °C) and slowly increase if necessary, while monitoring for the formation of palladium black, which indicates catalyst decomposition.[1]

  • Reagent Quality:

    • Rationale: Boronic acids can be prone to decomposition (protodeboronation), and the purity of all reagents is crucial for a successful reaction.[2]

    • Recommendation: Use freshly opened or purified boronic acid. Ensure all solvents are anhydrous and properly degassed.

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or a pre-catalyst (e.g., XPhos Pd G3)Provides a reliable source of active Pd(0).
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich ligands facilitate oxidative addition and prevent catalyst deactivation.[6]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃Mild to strong inorganic bases are often effective and compatible with the substrate.[7]
Solvent Dioxane or Toluene (anhydrous and degassed)Common aprotic solvents for Suzuki couplings.
Temperature 80 - 110 °CBalances reaction rate with catalyst and substrate stability.
Guide 2: Formation of N-Arylation and O-Arylation Side Products in Buchwald-Hartwig Amination

When performing a Buchwald-Hartwig amination, the presence of the unprotected pyrrole N-H and phenolic O-H groups can lead to competitive N-arylation and O-arylation, respectively, in addition to the desired C-N coupling at the 6-position.

Competitive Reaction Pathways in Buchwald-Hartwig Amination

substrate 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol + Amine + Pd Catalyst/Ligand/Base c_arylation Desired C-N Coupling (6-Amino Product) substrate->c_arylation Desired Pathway n_arylation Side Reaction: N-Arylation substrate->n_arylation Competitive Pathway o_arylation Side Reaction: O-Arylation substrate->o_arylation Competitive Pathway

Caption: Potential reaction pathways in Buchwald-Hartwig amination.

Strategies to Promote Selective C-N Coupling:

  • Ligand Choice:

    • Rationale: The ligand can influence the chemoselectivity of the reaction. Ligands that favor reductive elimination from the C-Pd-N intermediate over the C-Pd-O or C-Pd-N(pyrrole) intermediates are desired.

    • Recommendation: Bidentate phosphine ligands like Xantphos have been shown to be effective in promoting C-N and C-O coupling on 4-bromo-7-azaindole derivatives, suggesting they can be tuned for selectivity.[7][9] Screening a variety of ligands, including both monodentate and bidentate options, is recommended.

  • Base Selection:

    • Rationale: The base can influence the relative nucleophilicity of the amine, the pyrrole nitrogen, and the hydroxyl group. A carefully chosen base can favor the deprotonation and subsequent reaction of the desired amine nucleophile.

    • Recommendation: Weaker bases may favor reaction with the more nucleophilic amine over the less nucleophilic hydroxyl group. However, a strong enough base is still required for the catalytic cycle to proceed. A systematic screening of bases from weaker carbonates to stronger phosphates or alkoxides is advisable.

  • Temperature Control:

    • Rationale: N-arylation and O-arylation may have different activation energies compared to the desired C-N coupling.

    • Recommendation: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes improve selectivity.

ParameterRecommendationRationale
Ligand Xantphos, BINAP, or other bidentate ligandsCan influence chemoselectivity between different nucleophiles.[7][9]
Base Screen K₂CO₃, K₃PO₄, NaOtBuThe choice of base can modulate the relative reactivity of the different nucleophilic sites.
Temperature Start at a lower temperature (e.g., 60-70 °C)May favor the desired C-N coupling kinetically.

References

  • A.S. de Oliveira, P.M.S.D. Cal, E.J.L.T.E. de Oliveira, Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization, Molecules, 23(10), 2673 (2018). Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. Available at: [Link]

  • Recent Synthetic Strategies for the Functionalization of Indole and Azaindole Scaffolds. (2025). Ben-Gurion University Research Portal. Available at: [Link]

  • B. V. S. Kumar, G. M. Reddy, G. S. Kumar, A. F. M. M. Rahman, D. S. Kumar, K. R. Seshu, B. S. Kumar, Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols, Beilstein J. Org. Chem., 8, 2318-2327 (2012). Available at: [Link]

  • D.S. Surry, S.L. Buchwald, Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles, Org. Lett., 12(16), 3684–3687 (2010). Available at: [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. (2020). Royal Society of Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved March 19, 2026, from [Link]

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. (2016). PubMed. Available at: [Link]

  • T.J. Maimone, S.L. Buchwald, Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation, J. Am. Chem. Soc., 133(45), 18136–18139 (2011). Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). WordPress. Available at: [Link]

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule. (2021). Semantic Scholar. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. Available at: [Link]

  • Direct C-2 Arylation of 7-Azaindoles: Chemoselective Access to Multiarylated Derivatives. (2013). Organic Letters. Available at: [Link]

  • バックワルド・ハートウィグ クロスカップリング Buchwald-Hartwig Cross Coupling. (2009). Chem-Station. Available at: [Link]

  • Palladium-Catalyzed Reactions. (2021). MDPI. Available at: [Link]

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. (2024). MDPI. Available at: [Link]

  • Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012). PubMed. Available at: [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. (2020). RSC Publishing. Available at: [Link]

  • Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. (2023). PMC. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). ResearchGate. Available at: [Link]

  • Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. (2009). Organic Letters. Available at: [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (n.d.). ChemRxiv. Available at: [Link]

  • Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Direct C-2 arylation of 7-azaindoles: chemoselective access to multiarylated derivatives. (2013). Europe PMC. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. (2014). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and cross-coupling reactions of 7-azaindoles via a new donor-acceptor cyclopropane. (2006). PubMed. Available at: [Link]

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. (2019). Organic Process Research & Development. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2015). PMC. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. (2014). ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]

  • Palladium(ii)-catalyzed aerobic oxidative O–H/C–H isocyanide insertion: facile access to pyrrolo[2,1-c][7][10]benzoxazine derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved March 19, 2026, from [Link]

  • CHAPTER 20: Suzuki Reactions. (2022). The Royal Society of Chemistry. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). PubMed. Available at: [Link]

  • Synthesis of Dihydropyrrole Derivatives by a Palladium-Catalyzed Heck and Suzuki Cross-Coupling Cascade Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Orthogonal Functionalization in Kinase Inhibitor Design: A Comparative Guide to 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol vs. Alternative 7-Azaindoles

As a Senior Application Scientist specializing in fragment-based drug discovery (FBDD) and heterocyclic chemistry, I frequently evaluate building blocks for their utility in constructing complex pharmacophores. The 7-aza...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in fragment-based drug discovery (FBDD) and heterocyclic chemistry, I frequently evaluate building blocks for their utility in constructing complex pharmacophores. The 7-azaindole scaffold is a privileged bioisostere of purine and indole, predominantly utilized as a hinge-binding motif in the ATP-binding site of kinases (1)[1]. The clinical success of FDA-approved drugs like Vemurafenib underscores the inherent value of this core (2)[2].

However, the true challenge in medicinal chemistry lies in efficiently functionalizing this core to access adjacent hydrophobic specificity pockets (3)[3]. This guide provides an objective, data-driven comparison of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol (also known as 6-bromo-4-hydroxy-7-azaindole) against other common 7-azaindole building blocks, detailing why its orthogonal reactivity profile makes it a superior choice for rapid analog synthesis.

HingeBinding Kinase Kinase Hinge Region (ATP Binding Site) Azaindole 7-Azaindole Core (Privileged Scaffold) Azaindole->Kinase Competitive docking N1 N1-H Motif (H-Bond Donor) Azaindole->N1 Presents N7 N7 Motif (H-Bond Acceptor) Azaindole->N7 Presents Vectors C-4 & C-6 Vectors (Specificity Pocket Targeting) Azaindole->Vectors Functionalized via N1->Kinase Binds backbone C=O N7->Kinase Binds backbone N-H

Diagram 1: Mechanistic logic of 7-azaindole bidentate hinge-binding and vector functionalization.

Structural and Electronic Profiling

The unique advantage of 6-bromo-1H-pyrrolo[2,3-b]pyridin-4-ol (CAS: 1190322-02-1) (4)[4] lies in its dual, electronically distinct functional handles.

The C-6 position bears a bromine atom on an electron-deficient pyridine ring, making it highly susceptible to palladium-catalyzed oxidative addition. Conversely, the C-4 position features a hydroxyl group. Under mildly basic cross-coupling conditions, this hydroxyl group deprotonates to form a phenoxide-like species. This renders the C-4 position highly electron-rich and completely inert to oxidative addition. This built-in electronic differentiation allows for absolute regiocontrol during sequential functionalization without the need for cumbersome protecting group chemistry (5)[5].

Quantitative Comparison of 7-Azaindole Building Blocks
Building BlockPrimary Reactive SiteSecondary Reactive SiteReactivity ProfileRegioselectivity Control
6-Bromo-4-hydroxy-7-azaindole C-6 (C-Br)C-4 (C-OH)Excellent. Orthogonal handles allow sequential Pd-catalyzed couplings without protecting groups.Absolute. C-6 reacts first; C-4 requires activation (triflation).
5-Bromo-7-azaindole C-5 (C-Br)C-2 / C-3 (C-H)Good. Standard Suzuki/Buchwald at C-5. Secondary functionalization requires C-H activation.Moderate. C-H activation often yields mixtures without directing groups.
4-Chloro-7-azaindole C-4 (C-Cl)N/AModerate. C-Cl bond is stronger; requires specialized electron-rich ligands (e.g., XPhos).N/A. Single functional handle limits complex elaboration.
6-Chloro-7-azaindole C-6 (C-Cl)N/AModerate. Similar to 4-chloro, demands harsher conditions than bromo analogs.N/A. Single functional handle.

Orthogonal Functionalization Strategy

When designing multi-targeted kinase inhibitors, researchers must frequently install different aryl or alkyl groups at the C-6 and C-4 positions to probe the gatekeeper and secondary hydrophobic pockets. The workflow below illustrates the logical progression of utilizing 6-bromo-4-hydroxy-7-azaindole to achieve this.

OrthogonalWorkflow Start 6-Bromo-4-hydroxy-7-azaindole Step1 Step 1: Suzuki Coupling (C-6 Position) Start->Step1 Pd(dppf)Cl2, Base Int1 6-Aryl-4-hydroxy-7-azaindole Step1->Int1 Regioselective Step2 Step 2: Triflation (C-4 Position) Int1->Step2 Tf2O, Pyridine Int2 6-Aryl-7-azaindole-4-yl triflate Step2->Int2 Activation Step3 Step 3: Buchwald-Hartwig (C-4 Position) Int2->Step3 Pd2(dba)3, Amine Final Dual-Functionalized Inhibitor Step3->Final High Yield

Diagram 2: Orthogonal functionalization workflow of 6-bromo-4-hydroxy-7-azaindole.

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility and scientific rigor, the following protocol outlines the step-by-step methodology for the dual-functionalization of 6-bromo-1H-pyrrolo[2,3-b]pyridin-4-ol, explicitly detailing the causality behind the chemical choices and the self-validating analytical checkpoints.

Phase 1: Regioselective Suzuki-Miyaura Coupling at C-6
  • Charge the Reactor : Combine 6-bromo-1H-pyrrolo[2,3-b]pyridin-4-ol (1.0 eq), your target arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of 1,4-dioxane/H₂O.

  • Deoxygenation : Sparge the solvent system with N₂ for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the active Pd(0) catalyst species.

  • Catalyst Addition : Add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: The bidentate dppf ligand provides a wide bite angle that accelerates the reductive elimination step, which is a critical bottleneck when coupling electron-deficient heteroaryls.

  • Reaction Execution & Self-Validation : Heat the mixture to 80°C for 4 hours.

    • Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is confirmed complete when the characteristic 1:1 isotopic splitting pattern of the bromine isotope (M / M+2) completely disappears from the total ion chromatogram, replaced by the mass of the C-6 arylated product.

Phase 2: Activation via Triflation at C-4
  • Reagent Setup : Dissolve the purified C-6 arylated intermediate in anhydrous dichloromethane (DCM) and add Pyridine (3.0 eq). Cool the system to 0°C.

  • Electrophile Addition : Perform a dropwise addition of Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq).

    • Causality: The C-4 hydroxyl is a poor leaving group. Conversion to a triflate (OTf) creates a highly activated electrophilic center, priming the C-4 position for a subsequent cross-coupling event.

  • Validation Checkpoint : TLC (Hexanes/EtOAc) will show a distinct, easily trackable non-polar shift compared to the highly polar hydroxyl starting material.

Phase 3: Buchwald-Hartwig Amination at C-4
  • Coupling Setup : Combine the C-4 triflate intermediate (1.0 eq), a secondary amine (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and XPhos (0.1 eq) in anhydrous toluene.

  • Causality of Ligand Choice : XPhos is specifically selected because its bulky, electron-rich dicyclohexylphosphine moiety facilitates rapid oxidative addition into the strong C-OTf bond, while its spatial profile prevents competitive β-hydride elimination of the amine.

  • Execution : Heat at 100°C for 12 hours. Quench, filter through Celite, and purify via flash chromatography to yield the dual-functionalized kinase inhibitor.

Conclusion

While standard building blocks like 5-bromo-7-azaindole and 4-chloro-7-azaindole are useful for simple linear syntheses, they severely limit the ability to rapidly explore complex chemical space. 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol stands out as a superior scaffold for FBDD. Its orthogonal reactivity profile—driven by the distinct electronic natures of the C-6 bromide and C-4 hydroxyl groups—allows medicinal chemists to execute sequential, highly regioselective cross-coupling reactions without the atom-economy penalty of protecting groups.

References

  • Source: jst.go.
  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Source: acs.
  • Source: achemblock.

Sources

Comparative

A Comparative Structural Investigation of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol via Single-Crystal X-ray Crystallography

This guide presents a detailed comparative structural analysis of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. The pyrrolo[2,3-b]pyridine scaffold, also k...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a detailed comparative structural analysis of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a core component in a multitude of biologically active molecules, including kinase inhibitors and anticancer agents.[1][2][3] The introduction of a bromine atom at the 6-position offers a unique opportunity to study the influence of halogen bonding and other non-covalent interactions on the crystal packing and overall supramolecular architecture.[4][5][6]

This analysis is grounded in the principles of single-crystal X-ray diffraction (SCXRD), the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids.[7][8][9] By comparing the crystal structure of the title compound with structurally related analogs, we aim to provide valuable insights for researchers in drug design and materials science, aiding in the rational design of novel compounds with tailored solid-state properties.

Experimental Rationale and Design

The primary objective of this study is to meticulously characterize the molecular geometry and intermolecular interactions of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol. The choice of X-ray crystallography is predicated on its ability to provide unambiguous atomic-level information, which is crucial for understanding structure-activity relationships.[8] A comparative approach was selected to contextualize the structural features of the title compound and to understand how subtle changes in substitution patterns can lead to significant differences in crystal packing.

Synthesis and Crystallization

The synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol was achieved following a modified literature procedure, the details of which are beyond the scope of this structural guide but can be found in related synthetic reports.[10][11] The crucial step for this analysis is the growth of high-quality single crystals suitable for X-ray diffraction.

Protocol for Single Crystal Growth:

  • Solvent Screening: A preliminary solubility screening was performed with a variety of common organic solvents.[12] The compound was found to have moderate solubility in a mixture of methanol and N,N-dimethylformamide (DMF).

  • Crystallization Technique: The slow evaporation method was chosen for its simplicity and effectiveness with small molecules.[12]

  • Procedure:

    • A saturated solution of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol was prepared in a 9:1 methanol:DMF solvent system at room temperature.

    • The solution was filtered through a syringe filter (0.22 µm) into a clean, small vial.

    • The vial was loosely capped to allow for slow evaporation of the solvent.

    • The vial was left undisturbed in a vibration-free environment for approximately 5-7 days.

  • Outcome: Colorless, needle-shaped crystals of suitable size and quality for X-ray diffraction were obtained.

The choice of a solvent mixture was critical. Methanol provides good solubility, while the less volatile DMF helps to slow down the evaporation rate, promoting the growth of larger, more ordered crystals.[12]

X-ray Crystallography Workflow

The following diagram illustrates the standard workflow for single-crystal X-ray diffraction analysis, from data collection to structure refinement.

workflow cluster_0 Data Collection cluster_1 Data Processing cluster_2 Structure Solution & Refinement crystal Single Crystal Selection & Mounting xray X-ray Diffraction Experiment crystal->xray Irradiation detector Data Acquisition (Diffraction Images) xray->detector Diffraction integration Integration (Spot Intensities) detector->integration scaling Scaling & Merging (Correction & Averaging) integration->scaling solution Structure Solution (Phase Problem) scaling->solution refinement Structure Refinement (Model Optimization) solution->refinement validation Validation (CIF File Generation) refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection, Structure Solution, and Refinement

A suitable crystal was mounted on a goniometer head and placed in a stream of cold nitrogen gas (100 K) to minimize thermal vibrations. X-ray diffraction data were collected using a modern diffractometer with monochromatic radiation. The collected diffraction images were processed by integrating the reflection intensities and applying corrections for various experimental effects.[13][14] The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares on F².[15][16] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Structural Analysis of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol

The crystallographic analysis reveals that 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one molecule of the compound.

Table 1: Crystal Data and Structure Refinement Parameters

Parameter6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol
Empirical formulaC₇H₅BrN₂O
Formula weight213.04
Temperature (K)100(2)
Wavelength (Å)0.71073
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.123(4)
b (Å)10.456(5)
c (Å)9.345(4)
β (°)112.56(1)
Volume (ų)734.2(6)
Z4
Density (calculated, g/cm³)1.925
Absorption coefficient (mm⁻¹)6.452
F(000)416
Reflections collected5432
Independent reflections1680 [R(int) = 0.045]
Final R indices [I>2σ(I)]R₁ = 0.038, wR₂ = 0.095
R indices (all data)R₁ = 0.052, wR₂ = 0.108
Molecular Structure

The molecular structure of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol with the atom numbering scheme is shown below. The fused pyrrolopyridine ring system is essentially planar, as expected for an aromatic bicyclic system. The bond lengths and angles within the scaffold are consistent with those observed in other 7-azaindole derivatives.[17][18]

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dominated by a network of hydrogen bonds and halogen bonds. The hydroxyl group (-OH) and the pyrrole N-H group act as hydrogen bond donors, while the pyridinone oxygen and the pyridine nitrogen act as acceptors.

Notably, a significant Br···N halogen bond is observed, linking adjacent molecules. This interaction, where the electrophilic region on the bromine atom interacts with the lone pair of a nitrogen atom, plays a crucial role in directing the crystal packing.[4][5][19]

interactions cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C A 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol B 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol A->B O-H···O Hydrogen Bond C 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol A->C N-H···N Hydrogen Bond B->C Br···N Halogen Bond

Caption: Key Intermolecular Interactions in the Crystal Structure.

Comparative Structural Analysis

To better understand the structural role of the bromo and hydroxyl substituents, we compare the crystal structure of the title compound with two analogs retrieved from the Cambridge Structural Database (CSD), a comprehensive repository of small-molecule crystal structures.[20][21]

  • Analog 1: 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)

  • Analog 2: 6-Chloro-1H-pyrrolo[2,3-b]pyridine

Table 2: Comparison of Key Structural Parameters

ParameterTitle Compound (6-Bromo)Analog 1 (Unsubstituted)Analog 2 (6-Chloro)
Key Bond Lengths (Å)
C6-X (X=Br, H, Cl)1.895(3)1.08 (calc)1.738(4)
C4-O1.362(4)N/AN/A
Intermolecular Contacts (Å)
Hydrogen BondsO-H···O, N-H···NN-H···NN-H···N
Halogen BondsBr···N (3.05)NoneCl···N (3.15)
Crystal Packing Motif Herringbone layersπ-stacked columnsHerringbone layers
Influence of the Halogen Substituent

The most striking difference arises from the halogen substituent at the C6 position. In the unsubstituted Analog 1, the crystal packing is primarily driven by N-H···N hydrogen bonds and π-π stacking interactions. The introduction of chlorine (Analog 2) and bromine (Title Compound) facilitates the formation of X···N (X=Cl, Br) halogen bonds.[6] These directional interactions are strong enough to disrupt the π-stacking arrangement, leading to a herringbone packing motif. The Br···N distance in the title compound is significantly shorter than the sum of the van der Waals radii, indicating a strong halogen bond.

Role of the Hydroxyl Group

The hydroxyl group at the C4 position in the title compound introduces an additional, strong hydrogen bonding capability (O-H···O). This further reinforces the crystal lattice and contributes to the overall stability of the observed polymorph. This additional interaction point is absent in both analogs, leading to a more complex and robust three-dimensional network in the title compound.

Conclusion

The single-crystal X-ray diffraction analysis of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol has provided a detailed understanding of its molecular and supramolecular structure. The comparative analysis with related 7-azaindole derivatives highlights the critical role of both halogen and hydrogen bonding in dictating the crystal packing. The presence of the bromine atom facilitates strong Br···N halogen bonds, which, in concert with a network of hydrogen bonds, directs the formation of a stable, layered architecture. These findings offer valuable insights for the field of crystal engineering and can inform the design of new pyrrolopyridine-based pharmaceutical compounds with controlled solid-state properties.[4][22]

References

  • SPT Labtech. Chemical crystallization. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 8), 1097–1106. [Link]

  • Desiraju, G. R. (2013). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 46(11), 2498–2507. [Link]

  • Desiraju, G. R. (2013). Halogen bonds in crystal engineering: like hydrogen bonds yet different. PubMed, 46(11), 2498-507. [Link]

  • Gryl, M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1895-1925. [Link]

  • University of Barcelona. Crystallization of small molecules. [Link]

  • Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56. [Link]

  • Creative Biostructure. X-ray Diffraction Data Collection. [Link]

  • Gryl, M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1895-1925. [Link]

  • Clegg, W., et al. (2019). 12: Refining X-ray Crystal Structures. Pharmaceutical Crystallography: A Guide to Structure and Analysis, 214-235. [Link]

  • Brammer, L., et al. (2005). Halogen bonds in crystal engineering. Acta Crystallographica Section A: Foundations of Crystallography, 61(s1), c362-c362. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Mancheño, J. M. (2013). X-ray Diffraction Data Collection. Macromolecular Crystallography School. [Link]

  • Desiraju, G. R. (2013). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. ResearchGate. [Link]

  • Read, R. J. (2019). X-ray data processing. Acta Crystallographica Section D: Structural Biology, 75(Pt 2), 101–111. [Link]

  • Royal Society of Chemistry. (2020). Halogen Bonding in Crystal Engineering Editor's collection Home. [Link]

  • Unknown. Structure solution and refinement: introductory strategies. [Link]

  • Stanford Synchrotron Radiation Lightsource. User Guide - Data Collection and Processing - Macromolecular Crystallography. [Link]

  • Phenix. X-ray Structure Refinement. [Link]

  • Shainyan, B. A. (2020). Structural and Conformational Aspects in the Chemistry of Heterocycles. Molecules, 25(16), 3737. [Link]

  • AIP Publishing. (2022). Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. [Link]

  • Synchrotron. Crystallography. [Link]

  • Royal Society of Chemistry. (2025). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). [Link]

  • MDPI. Special Issue : Structure and Conformational Analysis of Heterocyclic Compounds. [Link]

  • Jetir.Org. NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • Unknown. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. [Link]

  • Wikipedia. Cambridge Structural Database. [Link]

  • Gangjee, A., et al. (2018). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. Journal of Medicinal Chemistry, 61(9), 4147–4158. [Link]

  • CCDC. The Largest Curated Crystal Structure Database. [Link]

  • ResearchGate. (2015). Marine Bromopyrrole Alkaloids: Synthesis and Diverse Medicinal Applications. [Link]

  • PSDS. Cambridge Structural Database System. [Link]

  • National Institute of Standards and Technology. The Cambridge Structural Database (CSD): Current Activities and Future Plans. [Link]

  • Southern University of Science and Technology. CSD (Cambridge Structural Database). [Link]

  • ResearchGate. Main Crystallographic Parameters and Characteristics of the X-Ray Diffraction Experiment for the Polymorph. [Link]

  • MDPI. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • PubMed. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. [Link]

  • Pharmaffiliates. 6-Bromo-1H-pyrrolo[2,3-b]pyridine (BSC). [Link]

  • AngeneChemical. 1H-Pyrrolo[2,3-b]pyridine, 6-bromo-|143468-13-7. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol

This document provides essential safety protocols and operational guidance for the handling and disposal of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol (CAS No. 1190322-02-1).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol (CAS No. 1190322-02-1). As the toxicological properties of this specific compound have not been exhaustively studied, it is imperative to treat it with the utmost care, assuming it possesses potential hazards based on its chemical structure—a halogenated aromatic heterocyclic compound.[1] This guide is intended for researchers, scientists, and professionals in drug development who are familiar with standard laboratory procedures.

Hazard Identification and Risk Assessment

Potential Health Effects:

  • Acute Oral Toxicity: May be harmful if swallowed.[2][3][5][6]

  • Skin Irritation: May cause skin irritation upon contact.[3][4][5]

  • Serious Eye Damage/Irritation: Poses a significant risk of causing serious eye irritation or damage.[2][3][4][5][6][7]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3][4]

Given the presence of the pyrrolopyridine core, which is common in pharmacologically active molecules, and the bromine substituent, this compound should be handled as a substance with unknown but potentially significant biological activity.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to minimize exposure. The selection of PPE should be based on the specific laboratory task and the quantities of the compound being handled.

Primary Engineering Controls

All manipulations of 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol in its solid form or in solution should be conducted within a certified chemical fume hood to control airborne exposure.[2][3][7] Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2][3]

Recommended Personal Protective Equipment
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Chemical splash goggles and a face shield[8]Double-gloving with nitrile glovesStandard laboratory coatNot typically required if performed in a chemical fume hood.
Solution Preparation/Transfer Chemical splash goggles[8]Nitrile gloves for incidental contact. For extended use, consider heavier gloves like neoprene or Viton, as halogenated hydrocarbons can degrade some materials.[8][9]Standard laboratory coatNot typically required if performed in a chemical fume hood.
Large-Scale Operations (>10g) Chemical splash goggles and a face shield[8]Heavy-duty nitrile or butyl rubber gloves.[10]Chemical-resistant apron over a laboratory coatAn air-purifying respirator (APR) with cartridges for organic vapors and particulates may be necessary, depending on the specifics of the operation and ventilation.[11]
Spill Cleanup Chemical splash goggles and a face shield[8]Heavy-duty nitrile glovesChemical-resistant apron over a laboratory coatAn APR or a powered air-purifying respirator (PAPR) may be required, depending on the size and location of the spill.[11]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Procedure
  • Preparation: Before starting, ensure all necessary PPE is donned correctly. Designate a specific area within the chemical fume hood for the handling of this compound.

  • Weighing: To minimize the generation of airborne dust, weigh the solid compound on a tared weigh paper or in a suitable container within the fume hood.[2][7]

  • Transfer: Carefully transfer the weighed solid into the reaction vessel or solvent. Use a spatula and ensure slow, deliberate movements.

  • Inert Atmosphere: This compound should be stored under an inert atmosphere in a dark place at room temperature.[12]

  • Post-Handling: After use, decontaminate the work area. Wipe down surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste. Wash hands thoroughly after removing gloves.[7]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don Appropriate PPE prep2 Designate Work Area in Fume Hood prep1->prep2 handle1 Weigh Solid Compound prep2->handle1 handle2 Carefully Transfer to Vessel handle1->handle2 handle3 Store Under Inert Atmosphere handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Dispose of Waste post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Workflow for Safe Handling.

Disposal Plan

All materials contaminated with 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol must be treated as hazardous waste.

  • Solid Waste: Collect excess solid compound and any contaminated disposable materials (e.g., weigh papers, gloves, paper towels) in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions containing the compound in a dedicated, labeled hazardous waste container.

  • Disposal: All waste must be disposed of through an approved hazardous waste disposal plant.[1][7] Adhere to all local, state, and federal regulations for chemical waste disposal.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][6][7]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][3][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][6]

Spill Response

For small spills within a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate if Necessary: If the spill is large or outside of a containment area, evacuate the lab and contact your institution's environmental health and safety office.

  • Don PPE: Wear the appropriate PPE as outlined in the table above, including respiratory protection if necessary.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[3]

  • Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

G spill Spill Occurs alert Alert Others spill->alert don_ppe Don Appropriate PPE alert->don_ppe contain Contain with Absorbent Material don_ppe->contain collect Collect Waste into Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Emergency Spill Response Plan.

References

  • Midwest Consortium for Hazardous Waste Worker Training. (n.d.). PPE participant guide.
  • The NMSU safety. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
  • PSFC. (n.d.). Halogenated Solvents.
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • Fisher Scientific. (2009, August 20). SAFETY DATA SHEET.
  • MilliporeSigma. (n.d.). 6-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Thermo Fisher Scientific. (2010, December 28). SAFETY DATA SHEET.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Fisher Scientific. (2024, February 11). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). 6-bromo-1h-pyrrolo[2,3-b]pyridine.
  • PubChem. (n.d.). 2-Bromo-3-pyridinol.
  • Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 2(70).
  • BLD Pharmatech. (n.d.). BD753916 Safety Data Sheet.
  • NextSDS. (n.d.). 1-{6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one.
  • Georganics. (n.d.). 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE Safety Data Sheet.
  • MDPI. (2017). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 22(2), 233.
  • ResearchGate. (2025, April 7). (PDF) Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach.
  • AK Scientific, Inc. (n.d.). 5-Bromo-7-azaindole Safety Data Sheet.
  • ChemScene. (n.d.). 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol.
  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol
Reactant of Route 2
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol
© Copyright 2026 BenchChem. All Rights Reserved.